Suberic anhydride

Catalog No.
S1550345
CAS No.
10521-06-9
M.F
C8H12O3
M. Wt
156.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Suberic anhydride

CAS Number

10521-06-9

Product Name

Suberic anhydride

IUPAC Name

oxonane-2,9-dione

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

InChI

InChI=1S/C8H12O3/c9-7-5-3-1-2-4-6-8(10)11-7/h1-6H2

InChI Key

RMIBXGXWMDCYEK-UHFFFAOYSA-N

SMILES

C1CCCC(=O)OC(=O)CC1

Canonical SMILES

C1CCCC(=O)OC(=O)CC1

The exact mass of the compound Suberic anhydride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

suberic anhydride melting point 65-66 °C

Author: Smolecule Technical Support Team. Date: February 2026

Key Technical Data

The table below summarizes the fundamental technical information for suberic anhydride:

Property Value
CAS Number 10521-06-9 [1] [2] [3]
Molecular Formula C8H12O3 [1] [2] [3]
Molecular Weight 156.18 g/mol [1] [2] [3]
Melting Point 65-66 °C [2]
Boiling Point 291.0 ± 9.0 °C (Predicted) [2]
Density 1.086 ± 0.06 g/cm³ (Predicted) [2]

Primary Applications & Experimental Context

This compound serves as a key building block in pharmaceutical research. Its primary application involves condensation reactions to link active molecules with other functional groups, thereby creating prodrugs or more complex bioactive compounds [4] [5].

One documented experimental protocol involves the synthesis of histone deacetylase (HDAC) inhibitors, which are a class of anti-cancer drugs [5]. The workflow below illustrates this key synthetic pathway:

Start Suberic Acid Step1 Heat in Acetic Acid (Reflux) Start->Step1 Step2 This compound Step1->Step2 Step3 Ring Opening with Aniline Step2->Step3 Step4 Suberoylanilide Acid (Intermediate) Step3->Step4 Step5 Coupling with Protected Hydroxylamine Step4->Step5 End Final Hydroxamic Acid (HDAC Inhibitor) Step5->End

Synthetic route to HDAC inhibitors using this compound [5].

Another specific protocol is its use in the synthesis of natural product derivatives:

  • Condensation with Bufalin: this compound was condensed with bufalin (a toad venom constituent) [4]. The resulting intermediate was then subjected to a mixed carbonic anhydride reaction sequence using arginine monohydrochloride to yield the final product, bufalitoxin [4]. This demonstrates the utility of this compound in constructing complex molecular architectures.

Safety & Handling Information

Proper handling is essential as this compound is a chemical irritant [1].

  • Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation [1].
  • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye protection. Avoid breathing dust or vapors [1].
  • Engineering Controls: Handle only in a well-ventilated place [1].
  • First Aid: If on skin, wash with plenty of water. If in eyes, rinse cautiously with water for several minutes. If inhaled, move to fresh air [1].

References

Basic Identification and Properties

Author: Smolecule Technical Support Team. Date: February 2026

Property Type Detail
CAS Number 10521-06-9 [1] [2] [3]
Molecular Formula C8H12O3 [1] [2] [4]
Molecular Weight 156.18 g/mol [1] [4]
IUPAC Name oxonane-2,9-dione [1] [2] [3]
Common Synonyms 2,9-Oxonanedione; Hexanedicarboxylic anhydride [1] [2] [4]
Melting Point 65-66 °C [4]
Boiling Point 291.0±9.0 °C (Predicted) [4]
Density 1.086±0.06 g/cm³ (Predicted) [4]

Structural Information

The chemical structure of suberic anhydride is an eight-membered cyclic anhydride ring. In this structure, a single oxygen atom bridges two carbonyl groups, forming the characteristic anhydride functional group [5].

G This compound This compound Core Structure Core Structure Core Structure->this compound Applications Applications Cyclic Anhydride Cyclic Anhydride Cyclic Anhydride->Core Structure Eight-Membered Ring Eight-Membered Ring Eight-Membered Ring->Core Structure C8H12O3 C8H12O3 C8H12O3->Core Structure Biomedical Research Biomedical Research Biomedical Research->Applications Chemical Synthesis Chemical Synthesis Chemical Synthesis->Applications Fluorophore Precursor Fluorophore Precursor Fluorophore Precursor->Biomedical Research Drug Delivery Systems Drug Delivery Systems Drug Delivery Systems->Biomedical Research

Relationship between this compound's structure and its applications.

Safety and Handling

This compound requires careful handling in laboratory settings. Consult the full Safety Data Sheet (SDS) for comprehensive instructions.

Aspect Guidance
Hazard Classification Causes skin irritation (Category 2); May cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) [3].
Personal Protective Equipment (PPE) Wear protective gloves, impervious clothing, and safety goggles. Use in a well-ventilated area and avoid breathing dust [3].
First Aid - Skin Take off contaminated clothing and wash skin with plenty of water. Get medical help if irritation occurs [3].
First Aid - Eyes Rinse cautiously with water for at least 15 minutes and consult a doctor [3].
First Aid - Inhalation Move person to fresh air. Get medical help if symptoms appear [3].

Primary Applications and Research Use

This compound is used in specialized research contexts:

  • Synthesis of Fluorophore Precursors: The compound serves as a chemical building block for synthesizing environment-sensitive fluorophores [6]. These fluorophores are valuable tools for studying biomolecular interactions and cellular environments.
  • Development of Drug Delivery Systems: this compound is employed in preparing reduction-sensitive micelles [7]. These structures show potential for targeted delivery of metastatic tumor medications by enhancing cellular uptake.

Experimental Workflow for Anhydride Reaction

While a specific synthesis protocol for this compound was not found in the search results, the diagram below outlines a general experimental workflow for utilizing an anhydride in a reaction, based on a similar published protocol [6].

G Anhydride Precursor Anhydride Precursor Condensation Reaction Condensation Reaction Anhydride Precursor->Condensation Reaction Primary Amine Primary Amine Primary Amine->Condensation Reaction Crude Product Crude Product Condensation Reaction->Crude Product Purification & Analysis Purification & Analysis Final Product Final Product Purification & Analysis->Final Product Crude Product->Purification & Analysis Reaction Conditions Reaction Conditions Reaction Conditions->Condensation Reaction Analytical Methods Analytical Methods Analytical Methods->Purification & Analysis

General workflow for a reaction using an anhydride precursor.

References

Chemical Structures and Properties

Author: Smolecule Technical Support Team. Date: February 2026

The core difference lies in their functional groups: suberic acid is a dicarboxylic acid, while suberic anhydride is a cyclic anhydride formed from it.

Property Suberic Acid This compound
IUPAC Name Octanedioic acid [1] [2] Oxonane-2,9-dione [3] [4]
CAS Number 505-48-6 [5] [2] 10521-06-9 [4]
Molecular Formula C₈H₁₄O₄ [1] [5] C₈H₁₂O₃ [4]
Molecular Weight 174.19 g/mol [5] [2] 156.18 g/mol [4]
Structure HOOC-(CH₂)₆-COOH [1] Eight-membered ring (Oxonane) with two carbonyl groups [6] [3]
Melting Point 141–144 °C [1] Not specified in search results
Solubility 2.46 g/L in water [1] Not specified in search results

Synthesis and Analytical Characterization

A key experimental protocol involves the synthesis of this compound from suberic acid, and their distinct infrared (IR) spectra allow for clear identification.

Synthesis of this compound

The synthesis is a two-step process involving the conversion of suberic acid to its diacid chloride, followed by cyclization [6]. The following workflow visualizes this experimental protocol:

G Start Suberic Acid (1) A Step 1: Reaction with SOCl₂ Heat at 55°C for 2 hours Start->A B Acid Chloride Intermediate A->B C Step 2: Reaction with Et₃N in Et₂O, 26 hours reflux B->C D Cyclization C->D End This compound (1,8-Cyclotetradecanedione) D->End

Diagram of the two-step synthesis of this compound from suberic acid via an acid chloride intermediate [6].

Detailed Protocol [6]:

  • Step 1: Formation of Acid Chloride. Suberic acid (3 g, 17.2 mmol) is heated with thionyl chloride (SOCl₂, 3.4 mmol) at 55°C for 2 hours. The reaction is continued on a water bath until gas evolution ceases. Excess SOCl₂ is removed under vacuum.
  • Step 2: Cyclization. The resulting acid chloride is diluted with diethyl ether (200-300 mL). This solution is added slowly over 26 hours to triethylamine (Et₃N, 10-20 mL) in diethyl ether (500-600 mL) under gentle reflux. After completion, the solution is decanted, washed with dilute HCl and water, dried over MgSO₄, and the solvent is distilled off.
IR Spectroscopy Characterization

Infrared spectroscopy is a definitive method for distinguishing the carboxylic acid from the anhydride. Their characteristic carbonyl (C=O) stretching vibrations are summarized below.

Compound Vibration Mode Absorption Range (cm⁻¹) Band Intensity
This compound Symmetric C=O stretch (vip) 1815–1825 [7] Strong [7]
Asymmetric C=O stretch (vop) 1745–1755 [7] Weaker [7]
Suberic Acid Carbonyl C=O stretch Information not in search results Information not in search results

Applications and Biological Relevance

The compounds serve different purposes in research and industry, and suberic acid also has biological significance.

Area Suberic Acid This compound
Industrial & Research Applications Cross-linking agent in polymers [5]; used in drug syntheses and plastics [1]; preparation of reduction-sensitive micelles [5] Intermediate in organic synthesis, e.g., for macrocyclic ketones [6]
Biological & Medical Context Dicarboxylic acid excreted in urine; studied as a potential biomarker for conditions like autism spectrum disorder [6] [5] No biological role mentioned in search results

Key Technical Insights

  • Synthetic Utility: The synthesis of this compound is a classic example of cyclization. The high-dilution conditions during the cyclization step are crucial to favor the formation of the cyclic anhydride over linear polymers [6].
  • Analytical Fingerprint: The two sharp carbonyl stretches in the IR spectrum are a definitive fingerprint for the anhydride functional group, making it easily distinguishable from the single, broader carbonyl stretch of the carboxylic acid [7].

References

suberic anhydride preparation method

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Data of Suberic Anhydride

The table below summarizes the key identifying information and physical properties of this compound for your reference.

Property Type Details
CAS Number 10521-06-9 [1]
Molecular Formula C8H12O3 [1]
Molecular Weight 156.18 g/mol [1]
Melting Point 65-66 °C [1]
Other Names Oxonane-2,9-dione; Hexanedicarboxylic anhydride [1]

Proposed Synthesis Protocol for this compound

While a dedicated procedure for this compound is not available, a classic and reliable method for preparing cyclic anhydrides from dicarboxylic acids involves using acetyl chloride. The following protocol is adapted from a verified synthesis of succinic anhydride [2]. Suberic acid (octanedioic acid) should readily undergo this same reaction to form the corresponding eight-membered cyclic anhydride.

Principle

This synthesis is a dehydration reaction. Acetyl chloride reacts with the carboxylic acid groups, facilitating the elimination of a water molecule to form the cyclic anhydride. Acetyl chloride serves as both the solvent and dehydrating agent [2].

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of this compound from suberic acid.

SubericAcid Suberic Acid Reflux Reflux Reaction (80-90°C for 2-4 hours) SubericAcid->Reflux AcetylChloride Acetyl Chloride AcetylChloride->Reflux Cool Cool and Crystallize Reflux->Cool Collect Collect Solid Product Cool->Collect WashDry Wash and Dry Collect->WashDry SubericAnhydride This compound WashDry->SubericAnhydride

Materials and Procedure

Reagents:

  • Suberic acid (Octanedioic acid), 1.0 mole (174.2 g)
  • Acetyl chloride, 3.0 moles (approximately 235 g, 215 mL) [2]

Equipment:

  • 1 L round-bottom flask
  • Reflux condenser
  • Heating mantle or steam bath
  • Büchner funnel and vacuum filtration setup
  • Ice bath
  • Vacuum desiccator

Step-by-Step Procedure:

  • Setup: In a 1 L round-bottom flask, combine 174.2 g (1.0 mole) of suberic acid and 215 mL (3.0 moles) of acetyl chloride. Fit the flask with a reflux condenser. Note: Acetyl chloride is highly volatile and corrosive; all operations should be conducted in a fume hood.
  • Reaction: Gently reflux the mixture on a steam bath or heating mantle. The solid acid will gradually dissolve. Continue heating until dissolution is complete, which may take 2 to 4 hours [2].
  • Crystallization: After the reaction mixture becomes a clear solution, allow it to cool slowly to room temperature without disturbance. To maximize crystal yield, further chill the flask in an ice bath.
  • Isolation: Collect the crystallized product by vacuum filtration using a Büchner funnel.
  • Purification: Wash the solid cake thoroughly with two portions of cold, anhydrous diethyl ether (e.g., 75 mL each) to remove any residual acetyl chloride or by-products [2].
  • Drying: Dry the pure, crystalline this compound in a vacuum desiccator to remove traces of solvent. The expected yield should be high, likely in the range of 90-95% based on the analogous synthesis [2].

Application Notes for Researchers

  • Characterization: The final product should be characterized to confirm its identity and purity. Key techniques include:
    • Melting Point: Determine and compare to the literature value of 65-66°C [1].
    • Spectroscopy: Analyze by FT-IR (characteristic anhydride C=O stretches around ~1750-1800 cm⁻¹) and ¹H-NMR (expected pattern for the aliphatic chain) [3].
  • Polymer Chemistry: this compound, as a monomer, can be used in polycondensation reactions with diols or diamines to form polyesters or polyamides, respectively. Its relatively long aliphatic chain can impart flexibility into the polymer backbone [3] [4].
  • Scalability: The analogous procedure for succinic anhydride has been demonstrated on a mole scale, suggesting this method can be reliably scaled for gram-to-kilogram production of this compound [2].

Important Safety Considerations

  • Acetyl Chloride Hazard: Acetyl chloride reacts violently with water and alcohols, and is highly corrosive to skin, eyes, and respiratory tract. It must be handled with extreme care in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.
  • General Lab Safety: Standard laboratory safety practices should be followed. All waste should be disposed of according to institutional regulations for chemical waste.

References

suberic anhydride synthesis from suberic acid

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Suberic acid (octanedioic acid) is an aliphatic dicarboxylic acid. Its conversion to suberic anhydride is a key step in various organic syntheses, particularly in drug development where anhydrides serve as efficient acylating agents. This document provides a detailed theoretical protocol for the synthesis, purification, and characterization of this compound from suberic acid, designed for use by researchers and scientists.

Theoretical Synthesis Protocol

This protocol is based on standard procedures for synthesizing linear aliphatic carboxylic acid anhydrides. The proposed method uses acetic anhydride as a dehydrating agent.

Principle

The reaction involves the dehydration of suberic acid using acetic anhydride. Acetic anhydride reacts with the carboxylic acid groups to form a mixed anhydride intermediate, which subsequently undergoes an intramolecular reaction to form the cyclic this compound and acetic acid as a by-product. Given the structure of suberic acid, the resulting This compound is an eight-membered cyclic anhydride [1].

Theoretical Reaction: Suberic Acid + Acetic Anhydride → this compound + Acetic Acid

Reagents and Equipment

Table 1: Required Reagents

Reagent Specification Purpose
Suberic Acid Technical or Reagent Grade Starting Material
Acetic Anhydride Reagent Grade Dehydrating Agent
Anhydrous Solvent (e.g., Toluene, THF) Anhydrous Grade Reaction Solvent
Diethyl Ether or Ethyl Acetate Reagent Grade Crystallization Solvent

Table 2: Required Equipment

Equipment Note
Round-Bottom Flask 250 mL to 500 mL
Reflux Condenser With drying tube (CaCl₂)
Heating Mantle & Stir Plate With temperature control
Separatory Funnel 500 mL
Rotary Evaporator For solvent removal
Vacuum Desiccator For final product drying
Experimental Procedure
  • Reaction Setup: Charge a 250 mL round-bottom flask with suberic acid (e.g., 10.0 g, 57.4 mmol) [2]. Add a magnetic stir bar and 100 mL of anhydrous toluene. Equip the flask with a reflux condenser fitted with a drying tube to exclude moisture.
  • Addition: Carefully add a molar excess of acetic anhydride (e.g., 15 mL, ~160 mmol) to the stirring suspension.
  • Reflux: Heat the reaction mixture to reflux (approx. 110°C) with vigorous stirring. Monitor the reaction by TLC or FTIR; the reaction may typically require 4-8 hours for completion. Suberic acid will gradually dissolve as it converts to the anhydride.
  • Work-up: After completion, cool the reaction mixture to room temperature. Transfer the solution to a separatory funnel and wash sequentially with:
    • Saturated sodium bicarbonate solution (2 x 50 mL) - Caution: CO₂ evolution.
    • Deionized water (2 x 50 mL).
  • Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield a crude solid or oil.
  • Purification: Purify the crude this compound by recrystallization from a suitable solvent system like diethyl ether or a mixture of ethyl acetate and hexanes.
  • Drying: Collect the crystals by vacuum filtration and dry them thoroughly in a vacuum desiccator to constant weight.
Experimental Workflow

The following diagram outlines the key stages of the synthesis and characterization process.

G Start Start Synthesis Step1 Charge reactor with Suberic Acid & Solvent Start->Step1 Step2 Add Acetic Anhydride (Dehydrating Agent) Step1->Step2 Step3 Heat to Reflux (4-8 hours) Step2->Step3 Step4 Cool and Work-up (Wash with NaHCO₃, H₂O) Step3->Step4 Step5 Dry Organic Layer (Anhydrous MgSO₄) Step4->Step5 Step6 Concentrate under Reduced Pressure Step5->Step6 Step7 Purify by Recrystallization Step6->Step7 Step8 Dry Product in Vacuum Desiccator Step7->Step8 Step9 Characterize Product (IR, MP, Yield) Step8->Step9 End Pure this compound Step9->End

Product Characterization and Analysis

Expected Spectral Data

The synthesized this compound must be characterized to confirm its structure and purity. Infrared (IR) spectroscopy is a primary tool for identifying the characteristic carbonyl stretches of anhydrides.

Table 3: Expected IR Spectroscopy Data for this compound

Vibration Type Expected Wavenumber (cm⁻¹) Band Intensity Reference Compound
C=O Stretching (Coupled)
└ Symmetrical (v_ip) 1815–1825 Strong Open-chain aliphatic anhydrides [3]
└ Asymmetrical (v_op) 1745–1755 Weaker Open-chain aliphatic anhydrides [3]
Physical Properties and Yield

Table 4: Theoretical Physical Properties and Yield Calculation

Parameter Expected Value / Calculation Notes
Molecular Formula C₈H₁₂O₃ [4]
Molar Mass 156.18 g/mol [4]
Theoretical Yield (Mass of suberic acid used / 174.20 g/mol) * 156.18 g/mol Based on molecular weights of suberic acid (174.20 g/mol) [2] and this compound (156.18 g/mol) [4].
Percent Yield (Actual Yield / Theoretical Yield) * 100% To be calculated post-synthesis.

Safety and Compliance

Handling chemicals requires strict adherence to safety protocols.

  • Hazards: this compound is known to cause skin irritation and serious eye irritation, and may cause respiratory irritation [4]. Acetic anhydride is a corrosive and lachrymatory agent.
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including tightly fitting safety goggles, chemical impermeable gloves, and a lab coat. Use a full-face respirator if dust or vapors are present [4].
  • Handling: Perform all operations in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid formation of dust and aerosols [4].
  • Storage: Store the product in a tightly closed container in a cool, dry, and well-ventilated place [4].
  • Disposal: Dispose of contents and container according to all applicable local, national, and international regulations. Consult the Safety Data Sheet (SDS) for detailed guidance [4].

Application Notes

  • Scale-up: This procedure can be scaled up, but careful attention must be paid to heat transfer and efficient stirring during reflux.
  • Alternative Methods: Other synthetic routes may include the use of thionyl chloride (SOCl₂) or dicyclohexylcarbodiimide (DCC) as dehydrating agents, though these present different handling challenges.
  • Troubleshooting: A low yield may indicate incomplete reaction (extend reflux time) or losses during the work-up and crystallization steps. Moisture ingress will hydrolyze the anhydride back to the diacid.

References

Comprehensive Guide to Vorinostat Synthesis from Suberic Anhydride: Protocols and Methodologies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Vorinostat (SAHA)

Vorinostat, chemically known as Suberoylanilide Hydroxamic Acid (SAHA), is a potent histone deacetylase (HDAC) inhibitor and represents a significant advancement in epigenetic cancer therapy. As the first HDAC inhibitor approved by the U.S. Food and Drug Administration (FDA), vorinostat is used for treating cutaneous T-cell lymphoma (CTCL) in patients with persistent, progressive, or recurrent disease following two systemic therapies. [1] [2] [3]

The synthesis of vorinostat from suberic anhydride represents a fundamental route in pharmaceutical chemistry, leveraging the cyclic anhydride as a key starting material. This document provides detailed experimental protocols for synthesizing vorinostat, emphasizing practical considerations for researchers and development professionals engaged in anticancer drug development. [3]

Synthetic Chemistry Overview

Retrosynthetic Analysis

The synthesis of vorinostat from this compound follows a logical disconnection strategy:

  • Key disconnection: The hydroxamic acid functionality is introduced via reaction of an activated suberic acid derivative with hydroxylamine.
  • Strategic approach: this compound serves as an activated form of the dicarboxylic acid, allowing selective monoamidation with aniline.
  • Final assembly: The resulting monoacid is then converted to the hydroxamic acid to complete the synthesis.
Synthetic Pathways Visualization

The synthesis of vorinostat from this compound can be achieved through different methodological approaches, each with distinct advantages:

G Vorinostat Synthesis Pathways from this compound SubericAnhydride This compound SuberanilicAcid Suberanilic Acid (Intermediate) SubericAnhydride->SuberanilicAcid Ring-opening Amidation Aniline Aniline Aniline->SuberanilicAcid Ester Methyl Ester SuberanilicAcid->Ester Esterification MeOH CALB Immobilized Lipase B (C. antarctica) SuberanilicAcid->CALB Continuous Flow Condensation Vorinostat Vorinostat (SAHA) Ester->Vorinostat Aminolysis Hydroxylamine Hydroxylamine Hydroxylamine->Vorinostat Aminolysis AcidicResin Acidic Resin Hydrolysis CALB->AcidicResin Protected Intermediate AcidicResin->Vorinostat Final Hydrolysis

Starting Materials and Reagents

This compound Properties and Handling

This compound (CAS 10521-06-9) serves as the fundamental building block for vorinostat synthesis. This compound exhibits specific physicochemical characteristics crucial for reaction planning: [4]

Physical Properties:

  • Molecular Formula: C₈H₁₂O₃
  • Molecular Weight: 156.18 g/mol
  • Melting Point: 65-66°C
  • Density: 1.086±0.06 g/cm³ (predicted)
  • Boiling Point: 291.0±9.0°C (predicted)

Handling and Storage:

  • Store in a cool, dry place protected from moisture
  • Handle under inert atmosphere when possible to prevent hydrolysis
  • Use appropriate personal protective equipment including gloves and safety glasses
Chemical Reagents Overview

The synthesis requires several key reagents with specific purity grades:

Aniline (CAS 62-53-3): Distilled before use to ensure absence of oxidation products; purity >99% recommended. [5]

Hydroxylamine: Typically used as hydroxylamine hydrochloride; should be free of moisture and stored in desiccator. [5]

Solvents: Ethyl acetate, methanol, tetrahydrofuran (THF), dichloromethane (DCM), N,N-dimethylformamide (DMF), and t-amyl alcohol. All solvents should be anhydrous grade and stored over molecular sieves when used in coupling reactions. [5] [3]

Coupling Agents: Various coupling agents can be employed including dicyclohexylcarbodiimide (DCC), 1,3-diisopropylcarbodiimide, or 1,1'-carbonyldiimidazole (CDI). [5]

Detailed Synthetic Protocols

Protocol 1: Conventional Two-Step Chemical Synthesis

This established laboratory-scale method provides reliable access to vorinostat with good yield and purity. [3]

Step 1: Synthesis of Suberanilic Acid from this compound

Reaction: Ring-opening amidation

Procedure:

  • Charge a dry 500 mL round-bottom flask with This compound (15.6 g, 100 mmol) and ethyl acetate (150 mL).
  • Cool the suspension to 0-5°C using an ice-water bath with stirring.
  • Slowly add aniline (9.3 g, 100 mmol) dropwise over 30 minutes while maintaining temperature below 5°C.
  • After complete addition, warm the reaction mixture to room temperature and stir for 6-8 hours.
  • Monitor reaction completion by TLC (silica gel, ethyl acetate/hexane 1:1, UV visualization).
  • Filter the resulting precipitate and wash with cold ethyl acetate (2 × 25 mL).
  • Dry the product under vacuum to obtain suberanilic acid as a white crystalline solid.

Typical Yield: 85-90% Characterization: Melting point, IR spectroscopy, ¹H NMR

Step 2: Esterification and Hydroxamic Acid Formation

Procedure:

  • Dissolve suberanilic acid (23.5 g, 95 mmol) in methanol (150 mL) in a 250 mL round-bottom flask.
  • Carefully add concentrated sulfuric acid (2 mL) as a catalyst.
  • Reflux the mixture for 6-8 hours under anhydrous conditions.
  • Concentrate the reaction mixture under reduced pressure and partition the residue between ethyl acetate and water.
  • Wash the organic layer with saturated sodium bicarbonate solution, dry over anhydrous sodium sulfate, and concentrate to obtain the methyl ester intermediate.

Hydroxamic Acid Formation:

  • Dissolve the methyl ester intermediate in methanol (100 mL).
  • Add a solution of hydroxylamine hydrochloride (10 g, 144 mmol) and sodium hydroxide (5.76 g, 144 mmol) in water (50 mL).
  • Stir the reaction mixture at room temperature for 12-16 hours.
  • Acidify carefully to pH 6-7 with dilute HCl.
  • Collect the resulting precipitate by filtration and wash with cold water.
  • Recrystallize from ethanol/water to obtain pure vorinostat.

Overall Yield: ~65% [3]

Protocol 2: Chemoenzymatic Continuous Flow Synthesis

This innovative approach represents recent advances in vorinostat synthesis, offering improved efficiency and reduced environmental impact. [6]

Key Features:

  • Utilizes immobilized lipase B from Candida antarctica (imm-CaLB) as biocatalyst
  • Implements continuous flow reactor technology
  • Employs eco-friendly t-amyl alcohol as reaction medium
  • Eliminates chromatographic purification requirements

Procedure:

  • Chemical Acylation: Perform initial acylation of aniline with this compound under similar conditions to Protocol 1.
  • Enzymatic Condensation:
    • Prepare a solution of the suberanilic acid derivative in t-amyl alcohol
    • Pump the solution through a continuous flow reactor packed with imm-CaLB
    • Optimize flow rate to achieve complete conversion (typically 2-4 hours residence time)
  • Acidic Hydrolysis:
    • Direct the output from the enzymatic step to a second reactor containing acidic ion-exchange resin
    • Perform final hydrolysis to generate the hydroxamic acid functionality
  • Product Isolation:
    • Concentrate the output stream under reduced pressure
    • Triturate the residue with hexane to precipitate pure vorinostat

Reaction Conditions:

  • Temperature: 45-55°C
  • Residence Time: 4 hours total
  • Yield: 70%
  • Advantages: Reduced solvent waste, enhanced automation, shorter reaction time compared to batch processes [6]

Comparative Analysis of Synthetic Methods

The table below summarizes the key characteristics of different vorinostat synthesis methods:

Parameter Conventional Chemical Synthesis Chemoenzymatic Continuous Flow Patent-Based Coupling Agent Methods
Overall Yield ~65% [3] 70% [6] Not specified
Reaction Time 16+ hours [3] 4 hours [6] Varies by method

| Key Steps | 1. Ring-opening amidation 2. Esterification 3. Hydroxamic acid formation | 1. Chemical acylation 2. Enzymatic condensation 3. Acidic resin hydrolysis | Coupling agent-mediated one-pot synthesis | | Purification Requirements | Recrystallization, multiple washes | Minimal, no chromatography | Column chromatography may be needed | | Solvent System | Ethyl acetate, methanol [3] | t-amyl alcohol [6] | DMF, THF, dichloromethane, acetonitrile [5] | | Key Advantages | Established method, readily available reagents | Green chemistry, automated, reduced waste | Potentially higher yields, versatile | | Limitations | Longer duration, multiple steps | Specialized equipment required | Cost of coupling agents, purification challenges | | Scale-Up Potential | Good for batch processing | Excellent for continuous manufacturing | Moderate, depending on cost factors |

Analytical Characterization and Quality Control

Specification and Acceptance Criteria

Establishing comprehensive quality control protocols is essential for ensuring vorinostat purity and pharmaceutical quality.

Key Analytical Parameters:

  • Appearance: White to tan powder [3]
  • Melting Point: 161-162°C [3]
  • Purity: ≥98% by HPLC [3]
  • Related Substances: Individual impurities ≤0.5%, total impurities ≤2.0%
Spectroscopic Characterization

¹H NMR (DMSO-d₆): Characteristic signals include hydroxamic acid proton (δ 10.0-10.5 ppm), aromatic protons (δ 7.5-7.7 ppm), methylene protons adjacent to carbonyl groups (δ 2.0-2.4 ppm), and remaining methylene chain (δ 1.2-1.6 ppm).

HPLC Method:

  • Column: C18, 250 × 4.6 mm, 5μm
  • Mobile Phase: Gradient of acetonitrile and water (with 0.1% formic acid)
  • Flow Rate: 1.0 mL/min
  • Detection: UV at 254 nm
  • Retention Time: Approximately 8-10 minutes for vorinostat

Process Optimization and Troubleshooting

Common Technical Challenges

Low Yield in Ring-Opening Step:

  • Cause: Moisture leading to hydrolysis of this compound
  • Solution: Ensure anhydrous conditions, use molecular sieves in solvent

Impurity Formation:

  • Cause: Diacylation or overreaction
  • Solution: Control stoichiometry precisely, use slight excess of this compound (1.05 equiv)

Difficulty in Purification:

  • Cause: Similar solubility of vorinostat and intermediates
  • Solution: Develop graded recrystallization protocol using ethanol/water system
Scale-Up Considerations

Safety Aspects:

  • Conduct reaction calorimetry studies for exothermic reactions
  • Implement controlled addition of reagents, particularly in the ring-opening step
  • Establish quality control checkpoints for intermediates

Environmental Considerations:

  • Solvent recovery and reuse systems
  • Treatment of aqueous waste streams containing hydroxylamine
  • Consider green chemistry alternatives such as the chemoenzymatic approach [6]

Conclusion

The synthesis of vorinostat from this compound represents a robust and well-established pharmaceutical manufacturing process. The conventional chemical synthesis provides a reliable route suitable for laboratory-scale preparation and initial process development, while the emerging chemoenzymatic continuous flow method offers significant advantages in terms of efficiency, sustainability, and automation potential.

The availability of multiple synthetic approaches enables pharmaceutical developers to select the most appropriate method based on their specific requirements regarding scale, available equipment, and environmental considerations. As vorinostat continues to be investigated for new therapeutic applications beyond CTCL, including combination therapies for various solid tumors and hematological malignancies, the importance of efficient, scalable synthetic methods will continue to grow. [7] [8]

References

suberic anhydride drug delivery applications

Author: Smolecule Technical Support Team. Date: February 2026

Basic Chemical Profile of Suberic Anhydride

The table below consolidates the available identifying information for this compound.

Property Description
Chemical Name This compound [1] [2]
CAS Number 10521-06-9 [1] [3] [2]
Molecular Formula C8H12O3 [1] [2]
Molecular Weight 156.18 g/mol [1] [2]
Synonyms Oxonane-2,9-dione; 2,9-Oxonanedione; Hexanedicarboxylic anhydride [1] [3] [2]
Structure Structure of this compound [4]

Safety and Handling Overview

This compound is identified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation [1]. When handling, it is advised to:

  • Wear protective gloves, eye protection, and protective clothing [1].
  • Avoid breathing dust and handle only in a well-ventilated area [1].
  • Wash thoroughly after handling [1].

Research Context on Related Anhydride Polymers

While data on this compound is scarce, research exists on poly(anhydride) nanoparticles for oral drug delivery. These studies, which use a copolymer of methyl vinyl ether and maleic anhydride (PVM/MA), can provide valuable methodological insights [5].

  • Safety Profile: Toxicity studies in rats showed that these poly(anhydride) nanoparticles were well-tolerated, with no signs of acute or sub-chronic oral toxicity and no evidence of translocation to other organs after oral administration [5].
  • Preparation Method: These nanoparticles are typically prepared using a desolvation method [5].

The following workflow outlines the general preparation and evaluation process for such drug-loaded nanoparticles, which could serve as a reference for future experiments with this compound.

G start Start: Prepare Polymer and Drug step1 Nanoparticle Formation (Desolvation Method) start->step1 Dissolve in suitable solvent step2 Characterization (Size, Zeta Potential, Morphology) step1->step2 Purify step3 In Vitro Evaluation (Drug Release, Bioadhesion) step2->step3 Proceed with characterized NPs step4 In Vivo Evaluation (Oral Toxicity, Biodistribution) step3->step4 Promising results end Conclusion on Formulation Efficacy step4->end Data analysis

Suggestions for Further Research

To find the specific experimental data and application protocols you require, I suggest you:

  • Consult specialized databases: Search in-depth scientific databases like SciFinder or Reaxys, which can provide detailed reaction and synthesis information.
  • Review patent literature: Search for patents related to this compound, which often contain detailed synthetic and application protocols.
  • Broaden your search terms: Consider investigating the use of this compound as a potential monomer for synthesizing biodegradable polyesters or polyanhydrides, which are common polymer classes in controlled-release drug delivery.

References

Synthesis of a Related Aliphatic Poly(anhydride)

Author: Smolecule Technical Support Team. Date: February 2026

The synthesis of poly(sebacic anhydride) (PSA) has been rigorously studied, and its process is directly applicable to suberic anhydride due to their similar chemical structures (both are aliphatic dicarboxylic acids differing by only two methylene groups). The table below summarizes key findings from a catalyst screening study for PSA synthesis [1].

Catalyst Type Example Compound Impact on Molecular Weight (Mw) Key Findings / Notes
Oxides Calcium Oxide (CaO) Achieved ~280 kg·mol⁻¹ after 60 min High efficiency; molecular weight measured by GPC [1].
Carbonates Not Specified Studied Efficiency was investigated among 22 catalyst types [1].
Chlorides Not Specified Studied Efficiency was investigated among 22 catalyst types [1].
Organometallic Cadmium Acetate Studied One of the 22 catalysts screened [1].
Others Molecular Sieves, N-heterocyclic carbenes Studied Efficiency was investigated among 22 catalyst types [1].

The study concluded that the choice of catalyst significantly influences the resulting polymer's molecular weight and crystallinity, although it had no major effect on thermal stability. The polymers typically undergo a two-step thermal degradation process [1].

Copolymerization Protocol with Cyclic Anhydrides

A highly relevant and modern synthetic route for functional polyesters is the metal-catalyzed copolymerization of epoxides with cyclic anhydrides [2]. While this protocol uses a variety of bio-based anhydrides, the methodology can be directly adapted for this compound. The following workflow outlines the core experimental setup.

Epoxide Monomer Epoxide Monomer Reaction Mixture Reaction Mixture Epoxide Monomer->Reaction Mixture Polymerization Reactor Polymerization Reactor Reaction Mixture->Polymerization Reactor  Added to Cyclic Anhydride Cyclic Anhydride Cyclic Anhydride->Reaction Mixture Catalyst System Catalyst System Catalyst System->Reaction Mixture Binary Cr(salen)Cl / PPNCl Binary Cr(salen)Cl / PPNCl Catalyst System->Binary Cr(salen)Cl / PPNCl  Example Heating Step Heating Step Polymerization Reactor->Heating Step  e.g., 120 °C Reaction Monitoring Reaction Monitoring Heating Step->Reaction Monitoring  e.g., 1-18 h Polyester Product Polyester Product Reaction Monitoring->Polyester Product

Detailed Experimental Methodology

This protocol is adapted from recent research on synthesizing biobased polyesters [2].

  • Typical Procedure:

    • In an inert atmosphere glovebox, add the catalyst (e.g., Cr(salen)Cl, 0.0068 mmol) and cocatalyst (e.g., PPNCl, 0.0068 mmol) to a glass vial.
    • Add the epoxide monomer (e.g., 1.7 mmol) and This compound (1.7 mmol).
    • Add a suitable solvent (e.g., propylene carbonate, 0.5 mL) to homogenize the mixture.
    • Cap the vial, remove it from the glovebox, and place it in a pre-heated oil bath at 120 °C with stirring.
    • Monitor the reaction progress by tracking epoxide conversion via 1H NMR spectroscopy.
    • After the desired time (e.g., 1 hour for complete conversion), terminate the reaction by cooling the vial.
    • Purify the polymer by precipitating it into a large excess of a non-solvent (e.g., a mixture of methanol and diethyl ether), followed by filtration and drying under vacuum.
  • Key Parameters and Considerations:

    • Catalyst System: Binary systems like Cr(salen)Cl/PPNCl or Co(salen)Cl/PPNTFA are highly effective. Metal-free organocatalysts (e.g., bifunctional boron-based phosphonium salts) can also be used [2].
    • Solvent: For a greener process, propylene carbonate is an excellent non-toxic alternative to traditional solvents like toluene [2].
    • Temperature: High temperatures (90-120 °C) significantly accelerate the reaction [2].
    • Characterization: Characterize the final polymer using Gel Permeation Chromatography (GPC) for molecular weight, 1H NMR for structure and conversion, and DSC/TGA for thermal properties (Tg and degradation temperature) [2] [1].

Suggested Research Directions

  • Leverage Analogous Systems: Use the provided data for sebacic anhydride and the epoxide/anhydride copolymerization as a starting point for your experimental design. The reaction conditions are expected to be very similar.
  • Refine Your Search: Target specialized chemistry databases and scientific literature. Use search queries like:
    • "suberic acid" polymer synthesis
    • "poly(this compound)" characterization
    • "octanedioic acid" polymer
  • Explore Commercial Sources: Check the catalogs of major chemical suppliers (e.g., Sigma-Aldrich, TCI Chemicals) for the commercial availability of this compound. Product pages sometimes include synthetic notes or references.

References

A Practical Workflow for Anhydride Reactions

Author: Smolecule Technical Support Team. Date: February 2026

The diagram below outlines a generalized protocol for a reaction involving a solid diacid anhydride (like suberic anhydride) with another anhydride (like acetic anhydride), which is a common method for forming mixed anhydrides or facilitating ring-opening polymerizations [1] [2].

G Start Start Reaction Setup Step1 1. Charge Reactor - Add this compound (solid) - Add acetic anhydride (liquid) - Inert atmosphere (e.g., N₂) Start->Step1 Step2 2. Reaction Initiation - Heat mixture (e.g., 50-80°C) - Stir until homogeneous - Optional: Add catalyst Step1->Step2 Step3 3. Monitor Reaction - Track by TLC or FTIR - Confirm consumption of starting material Step2->Step3 Step4 4. Product Isolation - Cool reaction mixture - Precipitate in cold solvent - Collect solid via filtration Step3->Step4 Step5 5. Purification - Wash with cold solvent - Dry under vacuum Step4->Step5 End Reaction Complete Step5->End

Detailed Experimental Protocol

This protocol is a template based on general anhydride reactions. You must determine the specific parameters for this compound through literature review and preliminary experiments.

Title: In-situ Activation of this compound Using Acetic Anhydride

Objective: To facilitate the reaction of this compound by activating it with acetic anhydride, potentially for the synthesis of polymers or other functionalized compounds.

Principle: Acetic anhydride is a common acetylating agent and can act as a dehydrating agent or participate in the formation of mixed anhydrides [3] [1] [2]. Reacting a diacid anhydride like suberic acid anhydride with acetic anhydride could lead to the opening of the anhydride ring and the formation of a new, more reactive mixed anhydride intermediate, which can then further react with nucleophiles.

Materials:

  • Chemicals:
    • This compound (Octanedioic Anhydride)
    • Acetic Anhydride (≥99.5%) [4]
    • Dry, Aprotic Solvent (e.g., Tetrahydrofuran, Toluene)
    • Precipitation Solvent (e.g., Hexane, Diethyl Ether)
  • Equipment:
    • Round-bottom flask (2-neck or 3-neck)
    • Reflux condenser
    • Magnetic stirrer with hotplate
    • Nitrogen inlet/outlet (for inert atmosphere)
    • Thermometer
    • Syringe/Septa
    • Ice Bath
    • Vacuum filtration setup
    • Vacuum oven

Procedure:

  • Setup: Assemble the reaction flask equipped with a stir bar, reflux condenser, and nitrogen inlet. Purge the system with inert gas (e.g., nitrogen or argon).
  • Loading: Charge the reaction flask with this compound. Add the dry solvent via syringe. Slowly add acetic anhydride to the stirred mixture [5].
  • Reaction: Heat the mixture to a temperature between 50-80°C with constant stirring. Maintain the reaction under an inert atmosphere. Monitor the reaction by TLC or FTIR until this compound is consumed.
  • Work-up: Cool the reaction mixture to room temperature. Slowly pour the mixture into a cold, non-solvent (e.g., ice-cold water or hexane) with vigorous stirring to precipitate the product.
  • Isolation: Collect the resulting solid by vacuum filtration. Wash the solid thoroughly with cold precipitation solvent to remove residual acetic anhydride and acetic acid.
  • Purification: Dry the purified product under vacuum at an elevated temperature (e.g., 40-50°C) to constant weight.

Critical Safety & Handling Information

Working with anhydrides requires strict safety measures. Acetic anhydride is a corrosive, flammable liquid [3] [4].

Hazard Category Specific Risks Precautions
Material Safety Corrosive (skin, eye, respiratory severe burns), Moisture-sensitive (reacts with water to form acetic acid) [3] [6] Use in a certified fume hood; wear gloves, goggles, and a lab coat.
Reactivity Flammable (Flash point 49°C); can cause runaway exothermic reactions [3] [4] Keep away from ignition sources; control addition rate and temperature carefully.
Health Harmful vapour; toxic if inhaled [3] Use respiratory protection if outside a fume hood; monitor airborne concentrations.
Environmental Reacts violently with water, oxidizing agents, strong bases [3] Understand chemical compatibility before proceeding.

References

suberic anhydride intermediate for pharmaceuticals

Author: Smolecule Technical Support Team. Date: February 2026

Substance Identification and Properties

Suberic anhydride, also known as oxonane-2,9-dione, is an eight-carbon cyclic anhydride. Its basic chemical information is summarized in the table below.

  • Chemical Name: this compound
  • CAS Number: 10521-06-9 [1] [2] [3]
  • Molecular Formula: C8H12O3 [1] [2] [3]
  • Molecular Weight: 156.18 g/mol [1] [3]

The following workflow outlines a general process for handling and characterizing an anhydride like this compound in a laboratory setting.

Start Start: Receive Substance Safety Safety Review & PPE Start->Safety Char Characterization (IR Spectroscopy, etc.) Safety->Char Storage Safe Storage Char->Storage Reaction Reaction Planning & Experimental Setup Storage->Reaction Purif Purification & Analysis Reaction->Purif

Experimental Protocol for Handling and Characterization

This protocol outlines the safe handling and key characterization method for this compound.

Safety and Handling Protocol [1]
  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, fire-resistant and impervious clothing, and tightly fitting safety goggles.
  • Handling: Always handle in a well-ventilated place to avoid dust formation and inhalation. Use non-sparking tools.
  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.
  • First Aid:
    • Inhalation: Move to fresh air. Seek medical attention if irritation occurs.
    • Skin Contact: Take off contaminated clothing and wash skin with plenty of water. Get medical help if irritation occurs.
    • Eye Contact: Rinse cautiously with water for several minutes. Consult a doctor.
Characterization by Infrared (IR) Spectroscopy

A primary method for confirming the identity and purity of this compound is IR spectroscopy. The table below shows the characteristic absorption bands for carboxylic acid anhydrides, which you can use as a reference when analyzing your sample [4].

Anhydride Type Symmetric (vip) C=O Stretch (cm⁻¹) Asymmetric (vop) C=O Stretch (cm⁻¹) Band Intensity
Open-chain aliphatic 1815–1825 1745–1755 Stronger IR band for symmetric stretch
Unconjugated 5-membered ring 1845–1870 1775–1800 Weak symmetric, strong asymmetric stretch
Conjugated 5-membered ring 1850–1860 1760–1780 Weak symmetric, strong asymmetric stretch

Procedure:

  • Prepare a sample of this compound using a suitable technique (e.g., KBr pellet or ATR).
  • Acquire the IR spectrum in the range of 1900–1700 cm⁻¹.
  • Identify the two characteristic carbonyl stretching bands. This compound is an 8-membered ring; its exact peaks should be compared to a reference spectrum, but they are expected to fall within the ranges typical for cyclic anhydrides [4].

Pharmaceutical Application: The Acylation Reaction

While specific drug applications for this compound are not detailed in the search results, acid anhydrides are widely used in pharmaceutical synthesis as acylating agents. The following diagram illustrates the general mechanism of this key reaction.

Anhydride Acid Anhydride Nucleophile Nucleophile (Nu-H) e.g., Amine, Alcohol Intermediate Tetrahedral Intermediate Nucleophile->Intermediate Product Acylated Product (e.g., Amide, Ester) Intermediate->Product Elimination Byproduct Carboxylic Acid (By-product) Intermediate->Byproduct Anhydridge Anhydridge Anhydridge->Intermediate Nucleophilic Attack

General Acylation Protocol (for Amide Formation):

  • Objective: To synthesize an amide derivative from a primary or secondary amine.
  • Reaction: A common approach is to react the amine with this compound in an inert solvent.
  • Procedure:
    • Dissolve the amine (1.0 equivalent) in a suitable anhydrous solvent (e.g., tetrahydrofuran, dichloromethane) in a round-bottom flask.
    • Add a base (e.g., triethylamine, 1.1 equivalents) to scavenge the acid generated.
    • Slowly add a solution of this compound (0.5-0.6 equivalents, as it provides two acyl groups) in the same solvent, with stirring at room temperature or under controlled cooling.
    • Monitor the reaction progress by thin-layer chromatography (TLC).
    • Upon completion, work up the reaction by quenching with water, extracting with an organic solvent, and purifying the crude product via recrystallization or column chromatography.
    • Characterize the final amide product using spectroscopic methods (NMR, IR, MS) and determine its melting point.

Research Context and Further Steps

In pharmaceutical development, compounds like this compound are classified as intermediates, which are chemicals produced during the synthesis of an Active Pharmaceutical Ingredient (API) and are further refined to become part of the final drug molecule [5].

The construction of complex signaling pathways is beyond the scope of the available data for this specific compound. However, electroactive materials and their interaction with biological systems are a growing area of research in tissue engineering [6], and the role of signaling pathways in cell fate is a fundamental principle in development [7].

To advance your research:

  • Consult Specialized Databases: Search SciFinder, Reaxys, or patent databases for specific synthetic routes using CAS 10521-06-9.
  • Contact Suppliers: Companies like Simson Pharma, which offers custom synthesis of this compound [3], may provide technical data sheets or application notes.
  • Explore Analogues: Review literature on related aliphatic anhydrides (like succinic or glutaric anhydride) for potential application ideas.

References

Application Notes and Protocols: Activation and Application of Suberic Anhydride

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of Suberic Anhydride

Suberic acid is a dicarboxylic acid with an eight-carbon chain. Its anhydride form is a reactive intermediate used in polymer synthesis and bioconjugation, particularly for introducing spacer arms or cross-linking agents due to its extended alkyl chain [1].

The table below summarizes its key identifying information and physical properties:

Table 1: Chemical and Physical Properties of this compound

Property Value / Description
Common Name This compound [1]
CAS Number 10521-06-9 [1]
Molecular Formula C₈H₁₂O₃ [1]
Molecular Weight 156.179 g/mol [1]
Synonyms Oxonane-2,9-dione; 2,9-Oxonanedione; suberic acid anhydride [1]

Fundamental Activation Chemistry of Anhydrides

This compound must be activated for nucleophilic attack in reactions. The ring strain and the electron-withdrawing carbonyl groups make the carbonyl carbon electrophilic. Activation enhances this reactivity, especially in suboptimal conditions.

A common method is Lewis Acid Catalysis, where a Lewis acid (e.g., MgBr₂) coordinates with the anhydride carbonyl oxygen. This dual activation increases the electrophilicity of both carbonyl carbons, facilitating nucleophilic substitution by amines or alcohols [2].

The following diagram illustrates the general mechanism of Lewis acid-activated acylation using an acid anhydride.

LewisAcidActivation Anhydride Anhydride Complex Activated Complex Anhydride->Complex Coordination LewisAcid LewisAcid LewisAcid->Complex Binding Product Acylated Product Complex->Product Nucleophilic Attack Nucleophile Nucleophile Nucleophile->Product e.g., R'NH₂


Experimental Protocol: N-Acylation of Amides via Lewis Acid Activation

This protocol is adapted from a general method for N-acylation using acid anhydrides with magnesium bromide etherate (MgBr₂·OEt₂) as a dual activator [2].

Materials
  • Activating Agent: Magnesium bromide etherate (MgBr₂·OEt₂) [2]
  • Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
  • Reagents: this compound, target amide (nucleophile)
  • Environment: Inert atmosphere (e.g., nitrogen or argon glove box)
Procedure
  • Reaction Setup: In an oven-dried round-bottom flask under an inert atmosphere, charge this compound (1.0 equiv) and MgBr₂·OEt₂ (1.1-2.0 equiv) in anhydrous solvent.
  • Activation: Stir the mixture at room temperature for 15-30 minutes to form the activated complex.
  • Nucleophilic Addition: Add the amide nucleophile (1.0-1.5 equiv) dropwise or in one portion.
  • Reaction Monitoring: Stir the reaction mixture at room temperature or under mild heating (30-40°C). Monitor reaction progress by TLC or LC-MS until this compound consumption is complete.
  • Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Table 2: Example Reaction Setup and Theoretical Yield

Component Molar Equiv. Mass for 1 mmol Rxn (mg) Role
This compound 1.0 156.2 Acylating agent
MgBr₂·OEt₂ 1.5 ~307.0 Lewis acid activator
Amide Nucleophile 1.2 Variable Nucleophile

Thermodynamic and Kinetic Considerations

Understanding activation parameters is critical for optimizing reaction conditions, particularly in solvent systems. The hydrolysis of acetic anhydride has been studied as a model [3].

Key Parameters:

  • Activation Enthalpy (ΔH‡) and Entropy (ΔS‡): Determined from the linear regression of iso-mole fraction Eyring plots [3].
  • Activation Gibbs Free Energy (ΔG‡): Calculated as ΔG‡ = ΔH‡ - TΔS‡.
  • Solvent Effects: Relative permittivity (ε) of the solvent system significantly impacts reaction rates. A detailed thermodynamic analysis can deconvolute the effects of temperature, mole fraction, and permittivity [3].

The workflow below outlines the key steps in this thermodynamic analysis.

ThermodynamicWorkflow Step1 Measure rate constants (k) at varying T and solvent X Step2 Construct Iso-mole Fraction Eyring Plots (ln(k/T) vs. 1/T) Step1->Step2 Step3 Linear Regression to obtain ΔH‡ (slope) and ΔS‡ (intercept) Step2->Step3 Step4 Analyze Solvent Effects via Isodielectric Plots and LSER Step3->Step4 Step5 Compute Full Thermodynamic Profile (e.g., ΔG‡, ΔCp‡) Step4->Step5


Critical Safety and Handling Notes

  • Moisture Sensitivity: this compound and MgBr₂·OEt₂ are highly moisture-sensitive. Use strict anhydrous techniques.
  • Solvent Choice: Acetonitrile/water cosolvent systems can be used for specific thermodynamic studies, but water will hydrolyze the anhydride. Solvent must be chosen based on reaction goals [3].
  • Hazard Codes: this compound is typically classified with hazard code Xi (Irritant) [1]. Use appropriate personal protective equipment.

References

Fundamental Concepts: Anhydride Hydrolysis & Prevention

Author: Smolecule Technical Support Team. Date: February 2026

Anhydrides are highly reactive with water. During hydrolysis, the anhydride bond breaks, incorporating a water molecule and yielding two carboxylic acid molecules [1]. For suberic anhydride, this reaction would yield suberic acid.

The general strategies to prevent hydrolysis focus on eliminating the factors that drive this reaction.

Prevention Strategy Underlying Principle Practical Application for Researchers
Control Moisture Exposure Limits the reactant (water) required for hydrolysis [2]. Use sealed, moisture-proof containers; handle in a controlled atmosphere (e.g., glove box); use thoroughly dried solvents [3].
Utilize Stabilizers Chemicals that react with or block the carboxylic acid products, slowing the degradation process [2]. In polymer systems, carbodiimides can be added to scavenge carboxylic acids and prevent autocatalytic hydrolysis [2].
Adjust pH The hydrolysis rate can be influenced by pH, which may catalyze the reaction [2]. For some esters/anhydrides, maintaining a specific acidic or basic pH can slow the reaction; requires system-specific optimization.
Control Temperature Lower temperatures slow reaction kinetics [4]. Store reagents in a freezer or refrigerator and perform experiments at lower temperatures when possible.

Experimental & Troubleshooting Guide

Here are detailed methodologies and FAQs based on general experimental principles for handling moisture-sensitive compounds.

Detailed Protocol: Handling and Storage of this compound
  • Material Receipt and Inspection: Upon receiving the compound, visually inspect the container for any damage or signs of moisture ingress.
  • Dry Storage: Store the original container in a desiccator cabinet or desiccator over a suitable drying agent (e.g., phosphorus pentoxide, molecular sieves). The Safety Data Sheet for this compound recommends storing tightly closed in a dry and well-ventilated place [3].
  • Sample Weighing:
    • Perform all operations in a controlled atmosphere glove box if available.
    • If a glove box is not available, use a glove bag purged with an inert gas like nitrogen or argon.
    • Ensure all weighing utensils and glassware are completely dry before use.
  • Solution Preparation: Use anhydrous solvents. Transfer the weighed this compound directly into the anhydrous solvent with minimal exposure to ambient air.
  • Post-Experiment Sealing: Immediately reseal the container and return it to the desiccator.
Frequently Asked Questions (FAQs)
  • Q: My this compound sample has become clumpy or liquid. What does this indicate?

    • A: Clumping or liquefaction is a strong visual indicator that the sample has absorbed moisture from the air and has undergone partial or complete hydrolysis. The solid anhydride has converted to suberic acid, which may have a different physical state. This material should be considered compromised for experiments requiring the anhydrous form.
  • Q: How can I confirm if my this compound has hydrolyzed?

    • A: Two common analytical techniques can be used:
      • Fourier-Transform Infrared Spectroscopy (FTIR): Compare the IR spectrum of your suspect sample with a known pure sample. The hydrolysis product (suberic acid) will show a characteristic broad O-H stretch from the carboxylic acid group around 2500-3500 cm⁻¹, and a C=O stretch that may differ from the anhydride [4].
      • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can detect the chemical changes. The product, suberic acid, will have distinct chemical shifts compared to the starting anhydride.
  • Q: Can I re-purify this compound if it shows signs of hydrolysis?

    • A: This can be challenging due to the reactivity with water. A potential method involves recrystallization from a thoroughly dried and anhydrous organic solvent under an inert atmosphere. However, if hydrolysis is extensive, it may be more practical to source a new batch.

Hydrolysis Reaction and Prevention Logic

The diagram below visualizes the hydrolysis process for this compound and the points where different prevention strategies intervene.

Start This compound (Intact) Hydrolysis Hydrolysis Reaction Start->Hydrolysis Water Water (H₂O) Water->Hydrolysis End Suberic Acid (Hydrolyzed Product) Hydrolysis->End Prevention Prevention Strategies P1 Control Moisture Prevention->P1 Eliminates Reactant P2 Use Stabilizers Prevention->P2 Scavenges Product P3 Control Temperature Prevention->P3 Slows Kinetics P4 Adjust pH Prevention->P4 Modifies Environment P1->Water P2->End P3->Hydrolysis P4->Hydrolysis

How to Proceed Without Specific Data

Since a dedicated protocol for this compound was not found, I suggest you:

  • Consult Specialized Databases: Search platforms like SciFinder or Reaxys for experimental procedures specifically mentioning "this compound."
  • Adapt from Analogues: The strategies for handling acetic anhydride or polymaleic anhydride are highly transferable [4] [5].
  • Establish Analytical Baselines: Characterize a sample you know to be pure (e.g., fresh from a newly opened bottle) using FTIR or NMR. This provides a reference to compare against in future troubleshooting.

References

suberic anhydride storage conditions moisture-free

Author: Smolecule Technical Support Team. Date: February 2026

Storage and Handling Guidelines

The table below summarizes the key conditions for the safe storage of Suberic Anhydride.

Requirement Specific Condition
Container Tightly closed [1]
Environment Dry, cool, and well-ventilated place [1]
Incompatibilities Store apart from foodstuff containers or incompatible materials [1]
Handling Precautions Avoid dust formation, avoid contact with skin and eyes, use personal protective equipment (gloves, safety goggles), ensure adequate ventilation [1]

FAQs and Troubleshooting

  • Q1: Why is it crucial to store this compound in a moisture-free environment? While the MSDS does not explicitly detail the reaction with water, this compound is a carboxylic acid anhydride. This class of chemicals typically reacts with water (hydrolysis) to revert to its parent dicarboxylic acid, suberic acid. This degradation can compromise the purity and effectiveness of the compound for research purposes.

  • Q2: What should I do if I suspect the this compound has been exposed to moisture? Inspect the solid for signs of clumping, liquefaction, or the formation of a solid cake, which may indicate moisture uptake and partial hydrolysis. For most applications requiring high purity, the material should be considered potentially compromised and disposed of properly. If use proceeds, performance should be closely monitored [1].

  • Q3: What personal protective equipment (PPE) is required when handling this compound? The safety data sheet recommends the following [1]:

    • Skin protection: Wear fire/flame resistant and impervious clothing and gloves.
    • Eye protection: Wear tightly fitting safety goggles with side-shields.
    • Respiratory protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator. Generally, handling should be conducted in a way to avoid breathing dust.

Experimental Workflow for Safe Handling

The following diagram outlines the key steps for safely storing and handling this compound in the laboratory, emphasizing moisture control.

start Start Handling Procedure step1 Inspect Container and Seal start->step1 step2 Work in Well-Ventilated Area (e.g., Fume Hood) step1->step2 step3 Wear Appropriate PPE: - Gloves - Safety Goggles - Lab Coat step2->step3 step4 Avoid Dust Formation During Weighing/Transfer step3->step4 step5 Reseal Container Tightly Immediately After Use step4->step5 step6 Return to Designated Storage Area step5->step6 end Procedure Complete step6->end

Spill Response and Disposal

  • Accidental Release: In case of a spill, avoid creating dust. Wear appropriate protective equipment and isolate the area. Carefully collect the material into suitable, tightly closed containers for disposal [1].
  • Disposal: The material should be disposed of at a licensed chemical destruction plant or by controlled incineration. Do not contaminate water or food sources [1].

The information provided here is based on the available safety data sheet. For specific experimental procedures involving this compound, you may need to consult specialized synthetic chemistry literature.

References

improving suberic anhydride synthesis yield

Author: Smolecule Technical Support Team. Date: February 2026

Synthesis Protocols for Reference

The following established procedures for similar anhydrides can serve as a reference for developing your suberic anhydride protocol. Always conduct a risk assessment before attempting any new reaction.

Table 1: Example Synthesis Methods for Anhydrides

Anhydride Product Reagents & Conditions Yield Key Steps & Notes
Succinic Anhydride [1] Succinic acid, Acetyl chloride; Reflux for 1.5-2 hours 93-95% Simple setup; product crystallizes on cooling.
Succinic Anhydride [1] Succinic acid, Phosphorus oxychloride (POCI₃); Heat for ~50 min 82-96% Requires distillation at 255-260°C; more economical but involves handling POCI₃.
Isatoic Anhydride [2] Anthranilic acid, Phosgene in acidic aqueous solution; 2-4 hours at <50°C 72-75% Uses highly toxic phosgene gas, requiring specialized equipment and a scrubber. Product is isolated in multiple crops.

The synthesis workflow for a simple anhydride like succinic anhydride can be visualized as follows:

Start Start Reaction Setup A Combine acid and reagent (e.g., acetyl chloride) Start->A B Apply heat (Reflux on steam bath) A->B C Monitor reaction (Acid dissolves) B->C D Cool reaction mixture C->D E Product crystallizes D->E F Collect and wash product (Use Büchner funnel, ether) E->F End Dry product (Vacuum desiccator) F->End

Troubleshooting Guide: Common Synthesis Issues

This guide addresses general problems in anhydride synthesis. The principles can be applied to the synthesis of this compound.

Table 2: Troubleshooting Low Yield and Purity

Problem Possible Causes Suggested Solutions
Low Yield Incomplete reaction; Product loss during work-up; Side reactions. Ensure thorough drying of starting materials; Confirm complete dissolution of acid [1]; For aqueous methods, perform multiple product crops from mother liquor [2].
Poor Purity / Color Incomplete purification; Presence of colored impurities. Recrystallize from suitable solvent (e.g., ethanol, dioxane) [2] [1]; Use activated charcoal during recrystallization; Wash product thoroughly with cold solvent [1].
Product Does Not Crystallize Solution not concentrated enough; Oily product formation; Excessive cooling. Concentrate the solution by evaporation; "Seed" with a crystal; Scratch flask glass with a spatula; Allow slow cooling to room temperature before ice bath [1].
High IR Absorbance Discrepancy Incorrect peak assignment; Moisture contamination. Consult reference tables: saturated aliphatic anhydrides show two C=O stretches (~1820 & ~1750 cm⁻¹) [3]. Ensure equipment is perfectly dry.

When facing an issue, you can follow this logical decision tree to identify the problem area:

P1 Low Yield? P2 Poor Purity? P1->P2 Yes    No Y A1 Check reaction completion. Ensure efficient stirring [2]. Isolate multiple crops [2]. P1->A1 Yes    No N P3 No Crystallization? P2->P3 Yes    No N A2 Recrystallize product [1]. Wash with cold solvent [1]. P2->A2 Yes    No Y A3 Concentrate solution. Try seeding or scratching. Ensure slow cooling [1]. P3->A3 Yes    No Y End Characterize product (e.g., IR [3]) and proceed. P3->End Yes    No N

Frequently Asked Questions (FAQs)

Q1: How can I confirm the identity and purity of my synthesized this compound? Infrared (IR) spectroscopy is a key tool. Carboxylic acid anhydrides show two characteristic C=O stretching bands. For open-chain aliphatic anhydrides like this compound, expect the symmetric stretch (vip(C=O)2) around 1815–1825 cm⁻¹ and the asymmetric stretch (vop(C=O)2) around 1745–1755 cm⁻¹ [3]. A clean spectrum with sharp peaks in these regions indicates good purity.

Q2: My reaction yield is low. What is the most critical parameter to optimize? Reaction completeness is paramount. For reactions in solution, ensure the starting acid has fully dissolved before considering the reaction complete [1]. Furthermore, do not discard the mother liquor (the liquid remaining after filtration). Often, a significant second crop of product can be obtained by further processing this liquid, either by continued reaction or concentration [2].

Q3: Are there safer alternatives to reagents like phosgene or POCI₃? Yes. For many dicarboxylic acids like suberic acid, using acetyl chloride or acetic anhydride provides a safer and more convenient synthesis pathway [1]. These methods are often performed under simple reflux conditions and avoid the use of highly toxic or moisture-sensitive reagents.

Methodology for Further Optimization

Given the lack of specific data for this compound, you may need to establish optimized conditions through systematic study:

  • Design of Experiments (DoE): Use statistical software to design a set of experiments that efficiently explores the effect of multiple variables (e.g., temperature, time, solvent volume, reagent ratio) on the reaction yield and purity.
  • In-line Monitoring: Techniques like FTIR can monitor the disappearance of the carboxylic acid peak and the appearance of the anhydride peaks in real-time, providing precise reaction endpoint data.
  • Purification Studies: Compare different recrystallization solvents (e.g., ethyl acetate, toluene, mixtures) to find the one that gives the best recovery and crystal form for this compound.

References

suberic anhydride purification methods

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • What is the first purification method I should try for suberic anhydride? Recrystallization is typically the first and most effective method for purifying a solid compound like this compound. It is excellent for removing impurities that have different solubilities in a chosen solvent than your desired product [1] [2].

  • My recrystallization yielded oil instead of crystals. What should I do? This is a common issue, often occurring when the solvent's boiling point is higher than the compound's melting point. To encourage crystallization, re-dissolve the oil by heating and then allow it to cool slowly. As the oil re-forms, stir the solution vigorously to break it into small droplets that can serve as nucleation points for crystal formation [1].

  • How can I purify this compound if recrystallization fails? Column chromatography is a powerful alternative when recrystallization is insufficient. It separates compounds based on their different affinities for a stationary phase (e.g., silica gel) and a mobile phase (a solvent or solvent mixture) [3]. This is particularly useful for separating this compound from closely related impurities.

  • How do I confirm the purity of my this compound after purification? The most straightforward method is to perform a melting point determination. A pure compound will have a sharp melting point range (typically 1-2 °C). A broad or depressed melting point indicates impurities [1]. For a more detailed analysis, techniques like Thin-Layer Chromatography (TLC) or HPLC can be used to check for the presence of multiple compounds [4] [3].


Experimental Protocols & Troubleshooting

Protocol 1: Purification by Recrystallization

Recrystallization works by dissolving the crude compound in a hot solvent and then cooling the solution, allowing pure crystals to form while impurities remain in the solvent [2].

Detailed Methodology:

  • Dissolve the Crude Product:

    • Place the impure this compound in an Erlenmeyer flask and add a small portion of a pre-heated solvent.
    • Heat the mixture to a boil and continue adding the hot solvent incrementally until the solid just dissolves. Using the minimum amount of hot solvent is crucial for obtaining a saturated solution and good crystal yield [1] [2].
  • Hot Gravity Filtration (Optional):

    • If insoluble impurities or decolorizing charcoal are present, perform a hot gravity filtration.
    • Use a stemless funnel with fluted filter paper. Keep the funnel and receiving flask hot to prevent premature crystallization in the funnel [1].
  • Crystallization:

    • Allow the filtered hot solution to cool slowly to room temperature without disturbance. Gradual cooling is key to forming large, pure crystals [1] [2].
    • If no crystals form, you can induce crystallization by scratching the inside of the flask with a glass rod or adding a tiny "seed" crystal of pure this compound [1].
  • Collect and Dry the Crystals:

    • Once crystallization is complete, cool the mixture in an ice-water bath for 15-20 minutes [2].
    • Collect the crystals by vacuum filtration using a Buchner funnel.
    • Wash the crystals with a small amount of ice-cold solvent to remove adhering impurities [1] [2].
    • Allow the crystals to air-dry thoroughly before analysis [1].

The workflow below summarizes the key steps and decision points in the recrystallization protocol.

RecrystallizationWorkflow Start Start: Crude this compound CheckSaturation Solution saturated? (Solid dissolved?) Start->CheckSaturation Dissolve Dissolve in minimal hot solvent Dissolve->CheckSaturation Filter Hot Gravity Filtration Cool Cool slowly to room temperature CrystalsFormed Crystals formed? Cool->CrystalsFormed IceBath Cool in ice bath for 15+ minutes CrystalsFormed->IceBath Yes InduceCrystal Induce crystallization: scratch glass or add seed crystal CrystalsFormed->InduceCrystal No Evaporate Concentrate solution by boiling off solvent CrystalsFormed->Evaporate Still No Collect Collect crystals via vacuum filtration IceBath->Collect WashDry Wash with cold solvent and air dry Collect->WashDry End End: Pure Crystals WashDry->End InduceCrystal->CrystalsFormed Evaporate->CheckSaturation CheckSaturation->Dissolve No CheckSaturation->Cool Yes

Troubleshooting Recrystallization:

Problem Possible Cause Solution
No crystals form Too much solvent (solution is not saturated) Boil off excess solvent to concentrate the solution [1].
Crystallization is not initiating Scratch the flask with a glass rod or use a seed crystal [1].
Oil forms instead of solid Cooling too rapidly; compound has low melting point Re-dissolve, cool slowly, and stir vigorously as it cools [1].
Low yield of crystals Solution is too dilute Evaporate some solvent and re-cool [1].
Product is too soluble in the chosen solvent Try a different solvent with lower solubility at low temperatures [2].
Crystals are small/impure Solution cooled too quickly Allow the solution to cool very slowly without disturbance [2].
Protocol 2: Purification by Column Chromatography

Column chromatography separates components as they travel through a stationary phase at different rates based on their polarity [3].

Detailed Methodology:

  • Pack the Column:

    • Use a glass chromatography column.
    • Prepare a slurry of the stationary phase (e.g., silica gel) in the non-polar mobile phase (eluent).
    • Pour the slurry into the column to create a uniform, bubble-free packed bed [3].
  • Load the Sample:

    • Dissolve your crude this compound in a minimal amount of a volatile solvent.
    • Carefully add the sample solution to the top of the column without disturbing the surface [3].
  • Elute the Compound:

    • Add the eluent (mobile phase) to the top of the column.
    • For complex mixtures, use a gradient elution technique, starting with a non-polar solvent and gradually increasing polarity to elute all components [3].
    • Collect the eluate in a series of small fractions using a fraction collector [3].
  • Analyze and Combine Fractions:

    • Analyze each fraction by TLC to identify those containing pure this compound.
    • Combine the pure fractions and evaporate the solvent to obtain the purified compound [3].

The workflow below outlines the sequential steps for performing column chromatography.

ColumnChromatographyWorkflow Start Start: Crude this compound PackColumn Pack column with stationary phase Start->PackColumn LoadSample Load dissolved sample onto column PackColumn->LoadSample Elute Elute with mobile phase (isocratic or gradient) LoadSample->Elute CollectFractions Collect eluate in sequential fractions Elute->CollectFractions AnalyzeTLC Analyze fractions by TLC CollectFractions->AnalyzeTLC CombinePure Combine fractions containing pure product AnalyzeTLC->CombinePure EvaporateSolvent Evaporate solvent CombinePure->EvaporateSolvent End End: Purified this compound EvaporateSolvent->End

Troubleshooting Column Chromatography:

Problem Possible Cause Solution
Poor separation Incorrect solvent (mobile phase) polarity Adjust the mobile phase polarity. A gradient elution can be very effective [3].
Stationary phase is not selective enough Switch to a stationary phase with different chemistry (e.g., C18, phenyl) [5].
Tailing of peaks Active sites on the stationary phase Use a more polar mobile phase or add a modifier like trifluoroacetic acid (TFA) to the eluent [5].
Very slow elution Mobile phase is not polar enough Increase the polarity of the mobile phase to desorb the compound more strongly [3].

A Note on Method Development and Verification

For researchers developing a new purification method from scratch, modern HPLC systems offer automated tools for method scouting, which can screen various columns and eluent conditions to find the best combination for a successful separation [6]. After development, methods should undergo robustness testing and formal validation to ensure they are reproducible and fit for their intended purpose [6].

References

suberic anhydride crystallization solvent selection

Author: Smolecule Technical Support Team. Date: February 2026

A Workflow for Solvent Selection

For any compound, including suberic anhydride, selecting a crystallization solvent follows a logical sequence from prediction to experimental validation. The following diagram outlines this tiered approach, which helps conserve resources and increase efficiency [1]:

G Start Start: Solvent Selection InSilico In Silico Solvent Screening Start->InSilico ExpDesign Design Initial Experiments InSilico->ExpDesign Predicted Solvent List Seed Apply Seed Crystals ExpDesign->Seed Narrowed Solvent Choices Optimize Optimize Conditions Seed->Optimize Initial Crystal Form Final Final Crystallization Process Optimize->Final Defined Parameters

Key Principles and Selection Criteria

When selecting a solvent system, the goal is to control the process to obtain a product with the desired crystal form, purity, and particle size. The table below summarizes the core factors to consider [2].

Factor Description Impact on Crystallization
Solubility The compound should have moderate solubility at high temperatures and low solubility at low temperatures to allow for cooling crystallization. Drives yield and supersaturation, which is the force for crystal formation and growth [2].
Polymorphism The ability of a compound to exist in more than one crystal structure. Different solvents can stabilize different polymorphs, which can have different physicochemical properties [2].
Metastable Zone The temperature-concentration zone where a solution is supersaturated but nucleation does not occur spontaneously. A wider zone allows for a safer operating range to avoid uncontrolled primary nucleation [2].

Troubleshooting Common Crystallization Issues

Here are some frequently encountered problems and their potential solutions.

Q1: My solution is highly supersaturated, but no crystals are forming. What should I do?

  • Cause: This is a classic case of lacking nucleation sites. The solution is in a metastable state.
  • Solutions:
    • Seeding: Introduce a small number of seed crystals of the desired polymorph to induce controlled crystal growth [3]. This is often the most effective method.
    • Scratching: Gently scratching the inside of the flask with a glass rod can create microscopic crevices that act as nucleation sites.
    • Slower Cooling: Reduce the cooling rate to allow more time for nucleation to begin naturally within the metastable zone.

Q2: I am getting an oil instead of a solid, or the crystals are very fine. Why?

  • Cause: This "oiling out" occurs when the supersaturation is too high, leading to rapid nucleation and the formation of an amorphous solid or micro-crystals [3].
  • Solutions:
    • Reduce Supersaturation: Use a lower initial concentration of the solute or a slower cooling/antisolvent addition rate.
    • Change Solvent System: Switch to a solvent in which your compound has a more favorable solubility profile to avoid liquid-liquid phase separation.
    • Increase Agitation: Improved mixing can help distribute supersaturation more evenly and reduce localized high-concentration zones.

Q3: How can I control the crystal form (polymorph) I obtain?

  • Cause: Different solvents interact differently with the solute molecules, potentially stabilizing one crystal lattice over another [2].
  • Solutions:
    • Solvent Screening: Test a diverse range of solvents (polar, non-polar, protic, aprotic) to explore which polymorphs they produce.
    • Control Growth Rate: Use a high number of seed crystals. This distributes the solute mass over many growth sites, resulting in slower individual crystal growth and often favoring the more stable polymorph [3].
    • Monitor Transformation: Once a polymorph is obtained, monitor it in the mother liquor (the solution it crystallized from), as solvent-mediated transformation to a more stable form can occur over time [2].

This compound: Safety & Handling Guide

While physicochemical data is limited in the search results, the safety data sheet (SDS) for this compound provides crucial handling information. This compound can be hazardous [4].

Aspect Precautionary Measures
Hazards Identification Causes skin irritation, serious eye irritation, and may cause respiratory irritation [4].
Personal Protective Equipment (PPE) Wear tightly fitting safety goggles, chemical-impermeable gloves, and fire-resistant impervious clothing [4].
Handling & Ventilation Handle in a well-ventilated place (e.g., fume hood). Avoid dust formation and breathing vapors/mist. Use non-sparking tools [4].
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials [4].

Detailed Experimental Protocol

Here is a general methodology for solvent screening, adaptable for this compound.

1. Primary Solvent Screening (Thermodynamic Solubility)

  • Objective: To identify solvents where the compound shows a strong solubility dependence on temperature.
  • Procedure:
    • Place a small amount (e.g., 10-20 mg) of this compound into several vials.
    • Add different solvents (e.g., acetone, ethyl acetate, toluene, methanol, heptane, and their mixtures) to each vial.
    • Heat the suspensions on a hot plate with stirring until the solid dissolves (or nearly dissolves). Record the temperature.
    • Cool the solutions slowly to room temperature, then further to 0-5 °C in an ice bath.
    • Observe for crystal formation, oiling out, or no change. Note the crystal habit (shape) and form.

2. Seeded Crystallization and Optimization

  • Objective: To reproducibly obtain a specific polymorph and increase crystal size and yield [3].
  • Procedure:
    • Based on primary screening, select 2-3 promising solvents.
    • Create a saturated solution at a defined temperature (e.g., 50°C).
    • Seed Preparation: Prepare a separate batch of small, high-quality seed crystals (e.g., by rapid precipitation or grinding).
    • Inoculation: Cool the solution to a temperature within the metastable zone (a few degrees below the saturation temperature). Add a precise, small amount of seed crystals.
    • Growth: Program a very slow cooling ramp (e.g., 0.1-0.5°C per minute) to allow controlled growth on the seeds.
    • Isolate the crystals by filtration and characterize them.

References

Fundamental Reaction Mechanisms of Acid Anhydrides

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the general reaction mechanism of acid anhydrides is the first step in troubleshooting. The process is a nucleophilic acyl substitution [1]. The following diagram illustrates the universal two-step mechanism for these reactions.

G General Mechanism of Anhydride Nucleophilic Acyl Substitution Start Start: Acid Anhydride Int1 Step 1: Nucleophilic Attack Forms a Tetrahedral Intermediate Start->Int1 Nucleophile (Nu) Int2 Step 2: Leaving Group Departure Reforms Carbonyl, Releases Carboxylate Int1->Int2 End Final Product: Amide, Ester, or Acid Int2->End

This mechanism underpins all major reactions relevant to suberic anhydride in drug development:

  • Ester Formation: Reacting with an alcohol in the presence of a base (e.g., pyridine) or an alkoxide yields an ester [2] [3].
  • Amide Formation: Reaction with amines (primary or secondary) is a key method for synthesing amides. The amine nitrogen acts as the nucleophile [2] [3].
  • Hydrolysis: Reaction with water reverts the anhydride to its parent carboxylic acids. This can be base-catalyzed for a faster rate [3].

Troubleshooting Guide & FAQs

Based on the general reactivity of anhydrides, here are common issues and solutions presented in a Q&A format.

Issue & Question Possible Cause & Solution

| Low Product Yield Reaction does not proceed to completion or yield is poor. | Cause: Hydrolysis from atmospheric moisture competing with desired reaction [3]. This compound's solid form may contain absorbed water. Solution: Ensure all glassware is thoroughly dried. Use anhydrous solvents and maintain an inert atmosphere (e.g., nitrogen or argon). Purity the anhydride via recrystallization if necessary. | | Slow Reaction Rate Reaction takes much longer than expected. | Cause: Anhydrides are less reactive than acid chlorides [2]. The long carbon chain of this compound may add steric hindrance. Solution: Gently heat the reaction mixture. Use a catalyst or base (e.g., DMAP, triethylamine, or sodium alkoxide) to enhance the nucleophilicity of the reactant [3]. | | Unwanted By-Products Reaction mixture is complex, with multiple products. | Cause: The "other half" of the anhydride molecule becomes a carboxylate leaving group, which can act as a base or nucleophile [2]. Solution: For reactions with amines, using two equivalents of amine will consume the carboxylic acid byproduct, forming an ammonium salt and preventing side reactions. | | Handling & Safety Problems Experiencing skin/eye irritation or chemical degradation. | Cause: this compound is a skin irritant and may cause respiratory irritation [4]. Its reactivity makes it incompatible with moisture and strong oxidizers. Solution: Always wear appropriate personal protective equipment (PPE): gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood and avoid breathing dust [4]. Store in a tightly closed container in a cool, dry place. |

Experimental Protocol: General Amide Synthesis

This is a standard procedure for reacting an acid anhydride (like this compound) with an amine to form an amide. Always adapt quantities and conditions based on your specific reactants.

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a drying tube (or maintain under an inert atmosphere).
  • Dissolution: Charge the flask with your amine (2.0 equivalents) dissolved in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
  • Addition: Slowly add This compound (1.0 equivalent) to the stirring amine solution, either as a solid or dissolved in a minimal amount of anhydrous solvent. Control the addition rate to manage exothermicity.
  • Stirring: Stir the reaction mixture at room temperature (or gently heat if necessary) and monitor by TLC until completion.
  • Work-up: Quench the reaction by adding a small amount of dilute aqueous acid (e.g., 1M HCl) to neutralize the basic by-product. Transfer to a separatory funnel, extract the organic layer, and wash with brine.
  • Purification: Dry the organic layer with anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or flash column chromatography.

Optimization Strategies

  • Solvent Selection: Use polar aprotic solvents (e.g., THF, acetonitrile) to improve solubility and reaction kinetics.
  • Stoichiometry: For high-value amines, using a slight excess of anhydride (e.g., 1.1 equivalents) can help drive the reaction to completion and simplify purification.
  • Catalysis: Add a catalytic amount (5-10 mol%) of 4-dimethylaminopyridine (DMAP), which is highly effective at catalyzing acyl transfer reactions by acting as a nucleophilic catalyst [3].

Safety & Handling Specifications

Adherence to these safety protocols is non-negotiable when handling this compound [4].

Aspect Specification / Protocol

| Personal Protection (PPE) | • Eye/Face: Tightly fitting safety goggles. • Skin: Wear fire-resistant, impervious clothing and chemical impermeable gloves (inspect before use). • Respiratory: In poorly ventilated areas or if exposure limits are exceeded, use a full-face respirator. | | Handling | Handle in a well-ventilated place or fume hood. Avoid dust formation and use non-sparking tools. Avoid contact with skin, eyes, and clothing. | | Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials like strong oxidizers and bases. | | First Aid | • Inhalation: Move to fresh air; seek medical attention if needed. • Skin Contact: Take off contaminated clothing immediately and wash with plenty of water and soap. • Eye Contact: Rinse cautiously with pure water for at least 15 minutes; consult a doctor. |

Chemical Profile: this compound

The table below summarizes key identification and hazard information for this compound [4].

Parameter Description / Value
Chemical Name This compound
Synonyms Oxonane-2,9-dione
CAS Number 10521-06-9
Molecular Formula C₈H₁₂O₃
Molecular Weight 156.18 g/mol
GHS Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)

References

reducing suberic anhydride degradation

Author: Smolecule Technical Support Team. Date: February 2026

Substance Identification and Hazards

Based on the safety data sheet, here are the key identifiers and hazards for suberic anhydride [1].

  • Product Name: this compound
  • Synonyms: Oxonane-2,9-dione, this compound
  • CAS Number: 10521-06-9
  • Molecular Formula: C8H12O3
  • Molecular Weight: 156.18 g/mol

The substance is classified as causing skin irritation (Category 2) and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) [1].

Safe Handling and Storage Guidelines

Proper handling and storage are fundamental to preventing decomposition and ensuring safety. The following table summarizes the key precautions [1].

Precaution Area Specific Measures
Personal Protection Wear chemical-impermeable gloves, safety goggles, and fire/flame-resistant impervious clothing.
Handling Environment Handle in a well-ventilated place. Avoid dust and aerosol formation. Use non-sparking tools.
Storage Conditions Store in a tightly closed container in a dry, cool, and well-ventilated place.

Potential Degradation Pathways and General Mitigation Strategies

While specific data on this compound is limited, general principles of organic chemistry and degradation pathways can inform your approach.

  • Hydrolytic Degradation: Anhydrides are highly susceptible to reaction with moisture, leading to hydrolysis and the formation of the corresponding diacid [2]. This is a primary degradation route to manage.
  • Oxidative Degradation: The search results indicate that oxidative pathways, potentially involving reactive oxygen species, can be a significant cause of degradation for organic compounds [2].

The diagram below illustrates the logical workflow for troubleshooting degradation issues, based on applying these general principles.

Start Observed Degradation of this compound Step1 Analyze Degradants (via LC-MS/MS, FTIR) Start->Step1 Step2 Identify Primary Pathway Step1->Step2 Step3A Hydrolytic Pathway Detected Step2->Step3A Step3B Oxidative Pathway Detected Step2->Step3B Step3C Thermal Pathway Detected Step2->Step3C Step4A Mitigation: Strict moisture control. Use of desiccants, inert atmosphere. Step3A->Step4A Step4B Mitigation: Use of antioxidants. Exclude light, store under inert gas. Step3B->Step4B Step4C Mitigation: Lower processing temperatures. Avoid local overheating. Step3C->Step4C

Suggested Path Forward

Given the lack of specific data, here are steps you can take to develop your own experimental protocols:

  • Consult Specialized Databases: Search scientific databases (e.g., SciFinder, Reaxys) for journal articles on suberic acid, this compound, and related compounds, focusing on "stability" and "degradation."
  • Analyze Degradants: The most direct approach is to analyze a degraded sample. As referenced in the search results, techniques like LC-MS/MS are standard for identifying degradation intermediates and elucidating the precise pathway [2].
  • Design Stability Experiments: Set up controlled stability studies, exposing the compound to various stressors (heat, humidity, light, oxygen) as per ICH guidelines, and monitor its integrity over time.

References

suberic anhydride handling techniques

Author: Smolecule Technical Support Team. Date: February 2026

Substance Identification & Hazards

Aspect Details
Product Name Suberic Anhydride [1]
CAS Number 10521-06-9 [1] [2]
Synonyms Oxonane-2,9-dione [1]
Molecular Formula C8H12O3 [1] [2]
Molecular Weight 156.18 g/mol [1] [2]
Hazard Classification Causes skin irritation (Category 2), May cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) [1]
Signal Word Warning [1]
Risk Statements (H-codes) H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) [1]

Safe Handling & Storage Guide

The following workflow outlines the key procedures for handling and storing this compound:

cluster_ppe Personal Protective Equipment (PPE) cluster_storage Storage Conditions start This compound Handling ppe Wear Protective Equipment start->ppe vent Ensure Adequate Ventilation ppe->vent a Tight-fitting safety goggles (with side shields) b Chemical impermeable gloves c Fire/flame resistant impervious clothing d Respiratory protection if exposure limits exceeded spark Use Spark-Proof Tools vent->spark storage Safe Storage spark->storage avoid Conditions to Avoid storage->avoid e Tightly closed container f Cool, dry, well-ventilated place g Store locked up h Separate from food and incompatible materials

First Aid & Spill Response

Situation Immediate Action
Inhalation Move victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, provide artificial respiration and seek immediate medical attention. [1]
Skin Contact Remove contaminated clothing immediately. Wash skin with plenty of water and soap. If irritation occurs, get medical help. Wash contaminated clothing before reuse. [1]
Eye Contact Rinse cautiously with pure water for at least 15 minutes. Consult a doctor. [1]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately. [1]
Spill Avoid dust formation. Use personal protective equipment. Collect spillage with spark-proof tools and place in a closed container for disposal. Prevent entry into drains. [1]

Frequently Asked Questions (FAQs)

Handling & Storage

Q: What is the most critical precaution when handling this compound? A: Avoiding dust formation and inhalation is paramount due to the risk of respiratory irritation. Always use the material in a well-ventilated area, such as a fume hood, and wear appropriate respiratory protection if there is a potential for exposure to airborne dust [1].

Q: Are there any specific storage incompatibilities I should be aware of? A: The safety data sheet specifically advises storing this compound apart from foodstuff containers or incompatible materials. While specific incompatible chemicals are not listed, it is standard practice to store reactive acids and anhydrides away from strong bases, oxidizers, and reducing agents [1].

Disposal & Environmental

Q: What is the proper procedure for disposing of this compound waste? A: The material should be disposed of at a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing. It is crucial to prevent contamination of water, food, feed, or seeds. Contaminated packaging can be triply rinsed and recycled or disposed of in a sanitary landfill [1].

Q: What are the ecological hazards? A: Currently, there is no data available on the substance's toxicity to aquatic life or other ecological parameters. However, the precautionary principle applies, and release into the environment must be avoided [1].

Key Limitations and Next Steps

It's important to note that the available data has some gaps. Key physical properties like melting point, boiling point, and solubility are not provided in the search results [1]. Furthermore, detailed information on incompatible materials and the possibility of hazardous reactions is not available [1].

To complete your technical support center, you may need to:

  • Consult specialized chemical databases or conduct further experimental characterization to fill the data gaps on physical properties.
  • Develop specific standard operating procedures (SOPs) for weighing, transferring, and reacting this compound in your lab's common processes.

References

FTIR Peaks of Carboxylic Acid Anhydrides

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the characteristic infrared absorption bands for different types of carboxylic acid anhydrides, based on established spectroscopic data. You should expect the FTIR spectrum of suberic anhydride (a saturated aliphatic anhydride) to align most closely with the profiles for "Open chain" or "Unconjugated 5-membered ring" anhydrides [1].

Anhydride Type v~ip~ (C=O)₂ Band (cm⁻¹) v~op~ (C=O)₂ Band (cm⁻¹) Relative Band Intensity
Open chain saturated aliphatic 1815 – 1825 1745 – 1755 Stronger IR band for v~ip~ (C=O)₂ [1]
Unconjugated 5-membered ring 1845 – 1870 (weak) 1775 – 1800 (strong) Strong band for v~op~ (C=O)₂ [1]
Conjugated 5-membered ring 1850 – 1860 (weak) 1760 – 1780 (strong) Strong band for v~op~ (C=O)₂ [1]

These two carbonyl stretches (symmetric and asymmetric) are the most distinctive feature of the anhydride functional group. The exact positions can shift slightly depending on the molecular environment, such as conjugation or ring strain [1].

A Guide for Experimental Characterization

Without a published spectrum for this compound, you may need to characterize it experimentally. Here is a potential workflow and methodology.

Start Start FTIR Analysis Prep Sample Preparation Start->Prep ATR ATR-FTIR Method Prep->ATR For solids/liquids Collect Collect Spectrum ATR->Collect Analyze Interpret Data Collect->Analyze

Sample Preparation and Instrumentation
  • Recommended Technique: Use an Attenuated Total Reflectance (ATR) accessory. This method is dominant for analyzing solid materials as it requires little to no sample preparation—simply press the sample firmly onto the crystal window [2] [3].
  • Instrument Setup: A standard FTIR spectrometer with an ATR attachment is suitable. Ensure the crystal (e.g., diamond, ZnSe) is appropriate for your sample. Collect a background spectrum with a clean crystal before analyzing your sample [2].
Data Collection Parameters
  • Resolution: Set between 4 cm⁻¹ and 16 cm⁻¹ [2].
  • Scans: Co-add between 8 and 64 scans to improve the signal-to-noise ratio [2].
  • Spectral Range: Ensure the instrument covers at least the mid-IR region (4000 to 500 cm⁻¹) to capture the key functional group frequencies [2].
Interpreting Your Spectrum

Once you have the interferogram, the instrument's software will use a Fourier Transform to convert it into a readable spectrum [4]. When analyzing your spectrum for this compound:

  • Identify the Carbonyl Doublet: Look for the two strong C=O stretching bands in the regions outlined in the table above.
  • Check for Other Functional Groups: Consult general IR correlation tables to identify absorptions for C-O-C stretches and other bonds present in your molecule [5].
  • Context from Literature: A study on maleic anhydride-grafted polypropylene identified specific carbonyl peaks: a band at 1792 cm⁻¹ was assigned to a single grafted succinic anhydride unit, while a band at 1784 cm⁻¹ was attributed to interacting anhydride groups [6]. This demonstrates how molecular environment can fine-tune the exact absorption wavenumber.

How to Proceed Further

To complete your comparative guide, I suggest you:

  • Consult Specialized Databases: Search in scientific databases like Reaxys or SciFinder for "this compound FTIR" or its CAS Number (10521-06-9) [7]. These often contain curated spectral data.
  • Perform the Experiment: If a reference spectrum is unavailable, characterizing a pure sample of this compound yourself will provide the most accurate and reliable data for your guide.

References

Experimental Protocol for NMR Analysis

Author: Smolecule Technical Support Team. Date: February 2026

This protocol is adapted from methodologies used for the structural analysis of norbornene dicarboxylic anhydride derivatives [1]. It provides a robust framework for acquiring and interpreting the NMR spectra of anhydrides like suberic anhydride.

1. Sample Preparation

  • Solvent: Use deuterated chloroform (CDCl₃) [1].
  • Concentration: Typically 5-25 mM, depending on molecular weight and spectrometer sensitivity [1].
  • Reference Standard: Reference all chemical shifts (δ) to the residual CHCl₃ peak in CDCl₃ at 7.26 ppm for ¹H NMR and to the CDCl₃ triplet at 77.16 ppm for ¹³C NMR [1].

2. Data Acquisition The following experiments should be performed on a spectrometer (e.g., Bruker Avance III 400 MHz or higher) [1].

  • ¹H NMR: This is the fundamental experiment for identifying proton environments.
  • ¹³C NMR and APT (Attached Proton Test): APT helps distinguish between CH₃/CH (positive signals) and CH₂/quaternary C (negative signals).
  • 2D Experiments:
    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other through 2-3 bonds [1].
    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei. This is crucial for assigning which protons are attached to which carbon atoms [1].
    • HMBC (Heteronuclear Multiple Bond Correlation): Detects long-range ¹H-¹³C couplings (over 2-3 bonds), essential for establishing the connectivity of the molecular skeleton, including the carbonyl carbons [1].

3. Data Processing

  • Use software like Mnova for processing.
  • Apply exponential apodization to improve the signal-to-noise ratio for 1D spectra.
  • Use sin-bell (0°) apodization for COSY and HMBC, and sin-square (90°) for HSQC when processing 2D spectra [1].
  • Perform baseline correction using algorithms like the Whittaker smoother [1].

Comparative NMR Data for Anhydrides

The table below summarizes ¹³C NMR chemical shifts for related aliphatic anhydrides, which can serve as a reference for predicting signals for this compound.

Compound Name Molecular Formula Carbonyl Carbon (C=O) δ (ppm) Methylene Carbon (-CH₂-) δ (ppm) Methyl Carbon (-CH₃) δ (ppm) Source
Butyric Anhydride C₈H₁₄O₃ Not specified ~ 27.0, ~ 42.0 (α-CH₂) ~ 18.0 (β-CH₂) ~ 13.0 (terminal -CH₃) [2]
Acetic Anhydride C₄H₆O₃ ~ 167-170 Not present ~ 20 [3]

> Note on this compound: Suberic acid is a 1,8-octanedioic acid (HOOC-(CH₂)₆-COOH). Its cyclic anhydride form is expected to show a characteristic carbonyl shift in the region of 165-180 ppm. The methylene carbons in the ring are likely to be deshielded (α-CH₂, expected ~20-35 ppm), while the methylene chains further from the ring (β, γ-CH₂) would appear more shielded (~25-30 ppm) [3].

Workflow for Structural Confirmation

The following diagram outlines a logical workflow for the unequivocal structural determination of an unknown compound using NMR spectroscopy, based on standard interpretation strategies [3] [1].

Start Start: Acquire 1H NMR MF Determine Molecular Formula Start->MF DBE Calculate DBE (Degree of Unsaturation) MF->DBE Frag Identify Fragments (Chemical Shift, Multiplicity, J-coupling) DBE->Frag HSQC HSQC Experiment (1H-13C Direct Connectivity) Frag->HSQC HMBC HMBC Experiment (1H-13C Long-Range Connectivity) HSQC->HMBC Build Build Molecular Skeleton HMBC->Build Conf Confirm Structure/ Stereochemistry (NOESY/ROESY) Build->Conf End End: Verified Structure Conf->End

This workflow is a standard approach for structural elucidation. The process begins with 1D NMR analysis and progressively uses more complex 2D experiments to piece together the molecular structure [3].

Key Principles for NMR Interpretation

  • Chemical Shift (δ): This is a dimensionless unit expressed in parts per million (ppm) that indicates the electronic environment of a nucleus. It is calculated relative to a standard compound like Tetramethylsilane (TMS) [4] [5]. For anhydrides, the carbonyl carbons and nearby protons are strongly deshielded due to the electron-withdrawing oxygen atoms.
  • Spin-Spin Splitting (J-coupling): This occurs between nuclei separated by few bonds (typically ≤ 3 bonds for ¹H-¹H coupling) and causes signal splitting. The multiplicity (e.g., triplet, quartet) follows the n+1 rule, where n is the number of equivalent coupled protons [5] [3].
  • Spectral Interpretation Strategy: A systematic approach involves determining the molecular formula, calculating the degree of unsaturation, identifying fragments from chemical shifts and coupling patterns, and finally assembling the molecular skeleton using 2D correlation data [3].

References

Comparison of Aliphatic Anhydrides for Polymer Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key characteristics of several aliphatic polyanhydrides, highlighting differences in molecular weight, stability, and degradation behavior.

Polymer Name Key Structural Features Typical Molecular Weight (Mw) & Control Stability to Gamma-Irradiation Hydrolytic Degradation Rate Primary Considerations for Drug Delivery
Poly(Sebacic Acid) (PSA) [1] Linear, saturated aliphatic chain. Mw highly controllable based on acetic anhydride ratio; lower polydispersity with 1:1 equivalent [1]. Stable (structure remains unchanged post-irradiation) [2]. Relatively fast degradation [1]. Well-established for drug delivery (e.g., Gliadel wafer); 70% drug release in one day demonstrated [1].
Poly(Ricinoleic Acid Succinate) [P(RAS)] [2] Unsaturated ricinoleic acid backbone with added succinate; contains ester bonds. Mw ~10,000 [2]. Stable [2]. Slower than PSA due to ester bonds and hydrophobic side chains [2]. Improved stability and slower degradation are suitable for extended release.
Poly(Ricinoleic Acid Maleate) [P(RAM)] [2] Unsaturated ricinoleic acid backbone with maleate residues (double bonds adjacent to anhydride linkage). Mw decreases significantly from ~10,000 to ~2,000 after gamma-irradiation [2]. Low; undergoes depolymerization [2]. Very fast after irradiation due to reduced Mw and cross-linking [2]. Unsuitable for terminal sterilization via gamma-irradiation.

Experimental Data and Protocols

The comparative data comes from specific, reproducible experimental methods. Here are the key protocols for the studies cited:

  • Synthesis of Polyanhydrides with Controlled Molecular Weight [1]:

    • Method: Melt polycondensation of diacids (e.g., sebacic, suberic, azelaic acid).
    • Key Protocol: Dicarboxylic acids are reacted with a controlled, near-stoichiometric amount of acetic anhydride (e.g., 1 equivalent per carboxylic acid group) during the initial monomer activation step. This is a deviation from traditional methods that use a large excess (5-10x) of acetic anhydride.
    • Analysis: Molecular weights were determined by Gel Permeation Chromatography (GPC) and characterized by NMR and FTIR.
  • Gamma-Irradiation Stability Testing [2]:

    • Method: Polymer samples were irradiated using a Cobalt-60 (^60^Co) source.
    • Key Protocol: Polymers were irradiated with absorbed doses of 2.5 or 10 Mrad. Experiments were conducted both at room temperature and on dry ice, with no significant differences found between the two conditions.
    • Analysis: Molecular weight changes pre- and post-irradiation were measured by GPC. Hydrolytic degradation studies were conducted post-irradiation to assess the impact on degradation rate.
  • In Vitro Drug Release Study [1]:

    • Method: Temozolomide (TMZ) was incorporated into poly(sebacic acid) wafers.
    • Key Protocol: The drug release profile was studied in vitro, with the amount of TMZ released measured over time.
    • Results: The study showed a burst release of ~14% in the first hour, followed by a cumulative release of 70% over 24 hours [1].

Selection Workflow and Property Relationships

The relationship between the anhydride's chemical structure, its resulting properties, and the final application can be summarized in the following workflow. This diagram can guide researchers in selecting the appropriate monomer based on their needs.

G start Start: Define Application Need decision1 Sterilization by Gamma-Irradiation? start->decision1 decision2 Required Drug Release Profile? decision1->decision2 No proc1 Avoid monomers with unsaturated bonds adjacent to anhydride decision1->proc1 Yes proc3 Fast Release decision2->proc3 Fast proc4 Slow/Extended Release decision2->proc4 Slow proc2 Use saturated or ester- containing monomers (e.g., P(RAS), PSA) proc1->proc2 proc2->decision2 choice1 Select Linear Polymer (e.g., Poly(Sebacic Acid)) proc3->choice1 choice3 Consider Unsaturated Monomers (e.g., P(RAM)) if no irradiation is needed proc3->choice3 Or choice2 Select Polymer with Ester Bonds & Hydrophobic Side Chains (e.g., P(RAS)) proc4->choice2 end Final Polymer Selection choice1->end choice2->end choice3->end

Key Selection Criteria Summarized

To summarize the findings for researchers:

  • For Reproducible Synthesis: Using a controlled, near-stoichiometric amount of acetic anhydride (1 equivalent per carboxylic acid) during the initial monomer activation is critical for obtaining polyanhydrides with reproducible molecular weight and low polydispersity [1].
  • For Terminal Sterilization: If your product requires gamma-irradiation, you must avoid aliphatic anhydrides with unsaturated bonds adjacent to the anhydride linkage (like maleate). These structures are highly susceptible to radical-induced depolymerization [2]. Saturated or ester-containing polymers like P(RAS) are stable.
  • For Tuning Drug Release: The degradation rate and, consequently, the drug release profile can be effectively modulated by incorporating hydrophobic segments or stable ester bonds into the polymer backbone, as seen in ricinoleic acid-based polymers [2] [1].

References

Proposed HPLC Method for Suberic Anhydride

Author: Smolecule Technical Support Team. Date: February 2026

Based on a published method for the structurally similar succinic anhydride [1], the following protocol is a recommended starting point for suberic anhydride. You will need to optimize conditions like the mobile phase gradient for proper separation.

Parameter Specification
Column SHARC 1 (e.g., 4.6 x 150 mm, 5 µm, 100Å) [1]
Mobile Phase Acetonitrile (MeCN) [1]
Buffer None (isocratic elution with 100% MeCN) [1]
Flow Rate 1.0 mL/min [1]
Detection UV 210 nm [1]
Column Temp. Ambient (typically 22°C is used as a baseline) [2]
Injection Volume 10-20 µL (subject to optimization based on column dimensions and sensitivity) [3]

Key Consideration: The SHARC 1 column separates compounds based on hydrogen-bonding interactions [1], which makes it well-suited for analyzing anhydrides and acids.

Method Development and Validation

Developing a robust method involves more than initial conditions. Here are the key steps and parameters to ensure your method is precise, accurate, and reliable.

Method Development Workflow

The process of creating a new HPLC method generally follows a structured path from initial scouting to final validation [4]. The diagram below outlines this workflow.

Start Start Method Development Scout Method Scouting - Screen columns (e.g., C18, HILIC, SHARC) - Screen mobile phases (e.g., ACN, MeOH) - Automated systems can be used Start->Scout Optimize Method Optimization - Adjust gradient profile - Fine-tune temperature & flow rate - Achieve best resolution & speed Scout->Optimize Validate Method Validation - Test precision, accuracy, specificity - Determine LOD/LOQ - Verify robustness Optimize->Validate End Validated HPLC Method Validate->End

Essential Validation Parameters

Once a method is developed, it must be validated. The table below summarizes the core parameters as per ICH guidelines [5] [6].

Parameter Definition & Purpose Typical Acceptance Criteria
Precision Degree of agreement among repeated measurements from the same sample. Ensures reproducibility [5] [6]. %RSD < 2.0% for repeatability [6].
Accuracy Closeness of the measured value to the true value. Assessed via recovery studies of spiked samples [5] [6]. Recovery of 98-102% [6].
Specificity Ability to measure the analyte accurately in the presence of other components like impurities or matrix [5] [6]. No interference from other peaks; peak purity confirmed [6].
Linearity & Range The ability to obtain results proportional to analyte concentration within a given range [5] [6]. Correlation coefficient (R²) ≥ 0.99 [6].

| LOD & LOQ | Limit of Detection (lowest detectable amount) and Limit of Quantitation (lowest quantifiable amount with accuracy) [5] [6]. | LOD = 3x Signal-to-Noise LOQ = 10x Signal-to-Noise [6]. | | Robustness | Measures the method's capacity to remain unaffected by small, deliberate variations in parameters (e.g., temperature ±5°C, flow rate changes) [4] [6]. | Results remain within specified acceptance criteria [6]. |

Practical Considerations for Analysis

  • Sample Preparation: For complex samples, preparation is crucial. Techniques like filtration (to remove particulates and protect the column) or liquid-liquid extraction (to purify compounds based on polarity) are highly recommended to simplify the mixture and remove interfering matrix components [4].
  • HPLC vs. UHPLC: If you require higher throughput, lower solvent consumption, and better sensitivity, consider transferring the method to UHPLC. This requires scaling down the method using smaller particle size columns (<2 µm) and higher operating pressures, but can significantly reduce run times [7] [3].

References

suberic anhydride thermal stability comparison

Author: Smolecule Technical Support Team. Date: February 2026

Data Availability Status

The table below summarizes the available information for suberic anhydride and the type of data required for a comprehensive comparison.

Information Category Status for this compound Data Found in Search Results
Basic Identification Available Chemical structure [1] [2], CAS number (10521-06-9) [3] [2]
Safety Data (MSDS) Partially Available Hazard codes, safe handling advice [3]
Quantitative Thermal Data Not Available Key data like melting point, decomposition temperature, and kinetic parameters are missing [3] [2].
Experimental Protocols Not Available Methodologies for thermal analysis (e.g., TGA, DSC) specific to this compound are not provided.

Experimental Workflow for Thermal Analysis

Should you need to establish the thermal stability data yourself, the general workflow for such a characterization would follow the logical path outlined in the diagram below.

G Start Sample Preparation (this compound) TGA Thermogravimetric Analysis (TGA) Start->TGA DSC Differential Scanning Calorimetry (DSC) Start->DSC Data Data Analysis TGA->Data DSC->Data Results Key Parameters: - Decomposition Onset Temp. - Melting Point - Activation Energy (Ea) Data->Results

References

Comparison of Aliphatic Polyanhydrides for Drug Delivery

Author: Smolecule Technical Support Team. Date: February 2026

Property Poly(Suberic Anhydride) Poly(Azelaic Anhydride) Poly(Sebacic Anhydride) Poly(Dodecanedioic Anhydride) Experimental Context
Molecular Weight (Mw) Control Controllable & reproducible Mw Controllable & reproducible Mw Controllable & reproducible Mw Controllable & reproducible Mw Synthesis using 1 equivalent of acetic anhydride per carboxylic acid group [1].
Polydispersity Index (PDI) Low PDI Low PDI Low PDI Low PDI Use of 1 equivalent acetic anhydride resulted in reduced polydispersity versus excess acetic anhydride [1].
Standard Deviation of Mw Minimal Minimal Minimal Minimal Highly reproducible molecular weights with minimal standard deviation [1].
Key Application Data Data not specifically isolated in study Data not specifically isolated in study 14% drug release after 1 hour; 70% release over 24 hours (with Temozolamide) [1]. Data not specifically isolated in study In vitro drug release study demonstrating potential for controlled delivery [1].

Detailed Experimental Protocols

The comparative data above comes from a specific and improved synthesis method. Here are the key methodological details.

Synthesis of Polyanhydrides [1]
  • Objective: To synthesize aliphatic polyanhydrides with controllable molecular weight, low polydispersity, and high reproducibility.
  • Method: Melt polycondensation.
  • Key Innovation: Using a 1:1 mole equivalent of acetic anhydride per carboxylic acid group of the diacid monomer, as opposed to the traditional large excess (5-10 times).
  • Process:
    • Activation: Diacids (suberic, azelaic, sebacic, dodecanedioic) were refluxed with a controlled, equivalent amount of acetic anhydride.
    • Polymerization: The activated diacids underwent melt condensation under vacuum to form the high molecular weight polymer.
  • Characterization: Polymers were characterized using NMR, FTIR, and Gel Permeation Chromatography (GPC) for molecular weight determination.
In Vitro Drug Release Study [1]
  • Objective: To evaluate the drug release profile from a synthesized polyanhydride wafer.
  • Polymer Used: Poly(sebacic acid) was used as a representative aliphatic polyanhydride.
  • Drug Model: Temozolamide (TMZ), a brain tumor medication.
  • Methodology:
    • TMZ was incorporated into poly(sebacic acid) wafers.
    • The drug release was measured in vitro over time.
  • Result: The study showed a release of 14% TMZ within the first hour and 70% over one day, demonstrating a controlled, sustained release profile suitable for drug delivery applications [1].

Safety and Handling

While the specific polymer nanoparticles have shown promise in toxicity studies, handling the raw monomeric anhydrides requires care.

  • This compound Safety: The safety data sheet (SDS) for this compound indicates it causes skin irritation and serious eye irritation, and may cause respiratory irritation [2]. It is intended for R&D use only and not for medicinal or household use [2].
  • Polymer Toxicity Profile: A study on poly(anhydride) nanoparticles (conventional and modified) for oral drug delivery concluded that these carriers showed no toxic effects in rats. The LD₅₀ was higher than 2000 mg/kg, and no evident signs of toxicity were found in sub-chronic studies, indicating they are a safe strategy for oral delivery [3].

To help illustrate the process of developing and testing these drug carriers, the diagram below outlines the key workflow from polymer synthesis to final evaluation.

cluster_research Polymer Synthesis & Characterization cluster_app Drug Delivery Application & Testing start Diacid Monomers (Suberic, Azelaic, etc.) step1 Activation with Acetic Anhydride start->step1 step2 Melt Polycondensation step1->step2 step3 Polymer Characterization (NMR, FTIR, GPC) step2->step3 step4 Formulate Drug Carrier (Wafer, Nanoparticles) step3->step4 step5 In-Vitro Testing (Drug Release Profile) step4->step5 step6 In-Vivo Testing (Toxicity & Biodistribution) step5->step6 end Evaluation for Controlled Drug Delivery step6->end

Interpretation of Findings and Research Implications

The available data, while not a direct "head-to-head" battle between the two, provides strong insights for researchers.

  • Key Differentiator is Chain Length: Suberic acid (C8) has a shorter aliphatic chain than azelaic acid (C9). In polyanhydrides, the hydrophobicity and degradation rate are directly influenced by the length of the aliphatic chain in the monomer. A longer chain generally increases hydrophobicity, which can slow down the hydrolysis of the anhydride bonds and thus prolong drug release.
  • The Critical Factor is Synthetic Control: The 2022 study powerfully demonstrates that the synthetic protocol (using 1 equivalent of acetic anhydride) is more significant for achieving reproducible and controllable polymer properties than the specific choice of diacid among this closely related family [1]. This is a major advancement for manufacturing reliability.
  • Performance Inference: While the specific drug release data is provided for the well-known Poly(sebacic acid) (from sebacic acid, a C10 diacid), it serves as a benchmark. You can hypothesize that Poly(this compound) (C8) would degrade slightly faster, while Poly(azelaic anhydride) (C9) would have an intermediate release rate between suberic and sebacic acid-based polymers.

Future Research Directions

To build a more comprehensive comparison guide, you could focus on obtaining the following data:

  • Direct Drug Release Comparison: Conduct in vitro release studies using the same drug model for polymers made from suberic, azelaic, and sebacic acid under identical conditions.
  • Detailed Material Properties: Compare the mechanical strength, thermal properties, and hydrolytic degradation rates of the different polymers.
  • Extended In Vivo Efficacy: Perform comparative animal studies to evaluate the therapeutic efficacy and biodistribution of drug-loaded particles made from each polymer.

References

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XLogP3

1.3

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

Suberic anhydride

Dates

Last modified: 08-15-2023
Herman et al Histone deacetylase inhibitors reverse gene silencing in Friedreich s ataxia Nchembio815

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